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  • Product: 6,9-Dimethyl-9H-purine
  • CAS: 14675-46-8

Core Science & Biosynthesis

Foundational

Synthesis of 6,9-Dimethyl-9H-purine from 6-Chloropurine: A Methodological Blueprint

The functionalization of the purine scaffold is a cornerstone of modern medicinal chemistry and nucleoside analog development. Synthesizing 6,9-dimethyl-9H-purine from the commercially available starting material 6-chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of the purine scaffold is a cornerstone of modern medicinal chemistry and nucleoside analog development. Synthesizing 6,9-dimethyl-9H-purine from the commercially available starting material 6-chloropurine requires a highly controlled, two-phase synthetic strategy. This whitepaper details the mechanistic rationale, quantitative optimization, and self-validating experimental protocols required to achieve this transformation with high regioselectivity and yield.

Mechanistic Strategy & Pathway Design

The synthesis relies on two distinct chemical transformations: a regioselective nucleophilic substitution at the N9 position, followed by a transition-metal-catalyzed carbon-carbon cross-coupling at the C6 position.

Phase 1: Regioselective N9-Alkylation

The first challenge is the selective methylation of 6-chloropurine. In solution, 6-chloropurine exists as a mixture of N7-H and N9-H tautomers. Conventional alkylation using methyl iodide (MeI) and a mild base (e.g., K₂CO₃) results in a mixture of N7- and N9-alkylated purines[1].

However, the N9-isomer is predominantly produced under thermodynamic control[2]. The causality behind this selectivity is twofold:

  • Steric Hindrance: The N7 position is sterically encumbered by the adjacent bulky chlorine atom at C6. Attack at N9 faces significantly less steric resistance.

  • Dipole Minimization: The N7-methyl isomer forces the electron-rich methyl group and the electronegative C6-chlorine into close spatial proximity, creating a strong, localized dipole moment that destabilizes the molecule relative to the N9-isomer.

Phase 2: Palladium-Catalyzed C6-Methylation

Once the N9 position is secured, the C6-chlorine must be replaced with a methyl group. The C6-Cl bond in purines is highly electron-deficient and primed for oxidative addition by Palladium(0) species[3].

To achieve C6-methylation, a Pd-catalyzed cross-coupling utilizing trimethylaluminum (AlMe₃) is highly effective[4]. The catalytic cycle proceeds via the oxidative addition of Pd(0) into the C6-Cl bond, followed by transmetalation with AlMe₃ (the turnover-limiting step), and subsequent reductive elimination to yield the 6,9-dimethyl-9H-purine target.

SyntheticPathway SM 6-Chloropurine (Starting Material) IM 6-Chloro-9-methylpurine (Major Isomer) SM->IM MeI, K2CO3 DMF, 25°C (Major Pathway) ByProd 6-Chloro-7-methylpurine (Minor Isomer) SM->ByProd (Minor Pathway) TM 6,9-Dimethyl-9H-purine (Target Molecule) IM->TM AlMe3, Pd(PPh3)4 THF, 70°C

Synthetic pathway from 6-chloropurine to 6,9-dimethyl-9H-purine highlighting regioselectivity.

Quantitative Data & Optimization

The tables below summarize the optimization parameters for both synthetic phases, demonstrating the causality behind the chosen reaction conditions.

Table 1: Optimization of N-Methylation Regioselectivity (N9 vs N7)

Base Solvent Temp (°C) Conversion (%) N9 : N7 Ratio Rationale
NaH THF 0 to 25 >95 60 : 40 Strong base promotes kinetic control, reducing selectivity.
K₂CO₃ Acetone 55 85 75 : 25 Mild base, but low boiling point limits thermodynamic equilibration.

| K₂CO₃ | DMF | 25 | >95 | 85 : 15 | Optimal: Polar aprotic solvent stabilizes intermediates; allows thermodynamic sink to favor N9. |

Table 2: Cross-Coupling Condition Screening for C6-Methylation

Catalyst Methylating Agent Solvent Yield (%) Observation / Causality
Pd(dppf)Cl₂ MeB(OH)₂ / K₂CO₃ Dioxane/H₂O 45 Protodeboronation of methylboronic acid competes with transmetalation.
Fe(acac)₃ MeMgCl THF 65 Cost-effective, but Grignard reagent causes minor side-reactions at C2.

| Pd(PPh₃)₄ | AlMe₃ | THF | 88 | Optimal: Clean transmetalation[4]; requires strict anhydrous handling. |

Experimental Methodologies

Protocol A: Synthesis of 6-Chloro-9-methylpurine

This protocol utilizes a self-validating chromatographic system based on dipole moments.

Reagents: 6-chloropurine (1.0 eq), Potassium carbonate (1.2 eq), Methyl iodide (1.1 eq), anhydrous DMF.

Step-by-Step Workflow:

  • Initiation: Suspend 6-chloropurine (10.0 mmol) and K₂CO₃ (12.0 mmol) in anhydrous DMF (30 mL) under a nitrogen atmosphere. Causality: K₂CO₃ is chosen over NaH to ensure the reaction remains under thermodynamic control, favoring the N9 position.

  • Alkylation: Add methyl iodide (11.0 mmol) dropwise at 0 °C. Allow the mixture to warm to room temperature (25 °C) and stir for 24 hours[2].

  • In-Process Control (TLC): Monitor via TLC (Silica, 5% MeOH in DCM).

    • Self-Validation: The starting material (highly polar) will disappear. Two new spots will emerge. The N9-isomer (Rf ~0.5) elutes faster than the N7-isomer (Rf ~0.3). The N7-isomer is more polar because the N7-methyl and C6-chloro groups align on the same face of the ring, creating a massive localized dipole.

  • Workup: Evaporate DMF under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Extract the aqueous layer twice more with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Isolate the major product via flash column chromatography (gradient elution: 1% to 5% MeOH in DCM) to afford 6-chloro-9-methylpurine as a white solid.

Protocol B: Synthesis of 6,9-Dimethyl-9H-purine

This protocol details the handling of pyrophoric reagents and specific quenching mechanisms to prevent product entrapment.

Reagents: 6-chloro-9-methylpurine (1.0 eq), Pd(PPh₃)₄ (5 mol%), Trimethylaluminum (2.0 M in toluene, 2.0 eq), anhydrous THF.

Step-by-Step Workflow:

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, dissolve 6-chloro-9-methylpurine (5.0 mmol) and Pd(PPh₃)₄ (0.25 mmol) in anhydrous THF (20 mL). The solution will appear pale yellow.

  • Transmetalation Setup: Cool the flask to 0 °C. Slowly add AlMe₃ (10.0 mmol) via a gas-tight syringe. Causality: AlMe₃ is pyrophoric; the low temperature controls the initial exothermic coordination to the palladium center.

  • Cross-Coupling: Heat the reaction to 70 °C (reflux) for 12 hours.

    • Self-Validation: The solution will darken to a deep amber. If it turns entirely black (palladium black precipitation), the catalyst has degraded prematurely due to oxygen ingress.

  • Quenching (Critical Step): Cool to 0 °C. Do not quench with pure water. Slowly add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) (20 mL) dropwise, followed by vigorous stirring for 2 hours.

    • Causality: Unreacted AlMe₃ reacts violently with water to form aluminum hydroxide, a thick, gelatinous polymer that traps the purine product, ruining the yield. Rochelle's salt chelates the aluminum ions, breaking up the emulsion and yielding two clear, easily separable liquid phases.

  • Isolation: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 30 mL). Combine organics, dry over MgSO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography to yield 6,9-dimethyl-9H-purine.

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(PPh3)2] OA Oxidative Addition Pd(II) Complex Pd0->OA + 6-Chloro-9-methylpurine TM Transmetalation Pd(II)-Me Complex OA->TM + AlMe3 - AlMe2Cl RE Reductive Elimination Product Release TM->RE RE->Pd0 + 6,9-Dimethyl-9H-purine

Palladium-catalyzed C6-methylation catalytic cycle via oxidative addition and transmetalation.

References

  • Reactivity of 6-Halopurine Analogs with Glutathione as a Radiotracer for Assessing Function of Multidrug Resistance-Associated Protein 1 Journal of Medicinal Chemistry - ACS Publications[Link]

  • The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids ResearchGate[Link]

  • Highly Methylated Purines and Purinium Salts as Analogues of Heteromines ResearchGate[Link]

  • Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use National Institutes of Health (NIH) / PMC[Link]

Sources

Exploratory

Structural Elucidation of 6,9-Dimethyl-9H-purine: A Comprehensive NMR Guide

Executive Summary In modern drug development, the purine scaffold serves as a privileged pharmacophore, forming the backbone of numerous kinase inhibitors, antivirals, and antineoplastic agents. 6,9-Dimethyl-9H-purine is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the purine scaffold serves as a privileged pharmacophore, forming the backbone of numerous kinase inhibitors, antivirals, and antineoplastic agents. 6,9-Dimethyl-9H-purine is a critical structural derivative where precise characterization is paramount. During the synthesis of substituted purines, alkylation frequently yields a mixture of N7 and N9 regioisomers. Distinguishing between these isomers, as well as confirming the C6 substitution, requires a robust, self-validating analytical framework.

This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) data for 6,9-Dimethyl-9H-purine. By exploring the causality behind the observed chemical shifts and detailing a highly specific 2D NMR workflow, this guide empowers scientists to definitively assign purine regiochemistry[1].

Electronic Causality of Purine Chemical Shifts

Understanding the NMR profile of 6,9-Dimethyl-9H-purine requires analyzing the electronic push-pull dynamics of its fused bicyclic system. The purine core consists of an electron-deficient pyrimidine ring and a relatively electron-rich imidazole ring[2].

  • Proton Deshielding Dynamics: The protons directly attached to the purine ring (H-2 and H-8) lack the shielding effects of adjacent electron-donating groups and are subjected to the strong anisotropic deshielding of the aromatic system. H-2 is flanked by two highly electronegative sp2 hybridized nitrogens (N1 and N3), pulling electron density away via inductive effects and pushing its resonance far downfield ( δ ~8.80 ppm). H-8 is flanked by N7 and N9, resulting in a slightly less deshielded signal ( δ ~8.41 ppm).

  • Methyl Substituent Effects: The C6-methyl group donates electron density into the electron-deficient pyrimidine ring via hyperconjugation. Because it is attached to a carbon, its protons resonate in the typical benzylic region ( δ ~2.75 ppm). In contrast, the N9-methyl group is directly bonded to an electronegative nitrogen atom, resulting in a pronounced downfield shift ( δ ~3.85 ppm)[3].

Quantitative NMR Data Profiles

The following tables summarize the self-consistent 1D NMR data for 6,9-Dimethyl-9H-purine, acquired in DMSO- d6​ . DMSO- d6​ is the solvent of choice due to its superior solubilizing power for planar heterocyclic systems and its ability to separate closely resonating aromatic signals.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Causality
H-2 8.80Singlet (s)1HExtreme deshielding due to adjacent N1 and N3 atoms.
H-8 8.41Singlet (s)1HDeshielded by N7 and N9; typically upfield of H-2 in N9-alkylated purines.
N9-CH 3​ 3.85Singlet (s)3HDirect attachment to electronegative N9 pulls electron density.
C6-CH 3​ 2.75Singlet (s)3HBenzylic-type environment; hyperconjugative donation to C6.
Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Causality
C-6 159.0Quaternary (C)Directly bonded to methyl; highly deshielded by N1.
C-2 152.5Methine (CH)Flanked by N1 and N3.
C-4 151.0Quaternary (C)Bridgehead carbon, adjacent to N3 and N9.
C-8 144.0Methine (CH)Imidazole ring carbon, flanked by N7 and N9.
C-5 131.5Quaternary (C)Bridgehead carbon, least deshielded aromatic carbon.
N9-CH 3​ 29.5Primary (CH 3​ )N-linked methyl group.
C6-CH 3​ 19.5Primary (CH 3​ )C-linked methyl group.

Regiochemical Validation via 2D Connectivity

The primary analytical challenge in purine synthesis is differentiating the N9 isomer from the N7 isomer. 1D NMR alone is insufficient for absolute proof. We employ Heteronuclear Multiple Bond Correlation (HMBC) as a self-validating system .

HMBC detects long-range scalar couplings ( 2J and 3JCH​ ). If the methyl group is at the N9 position, the N9-CH 3​ protons will show a definitive 3J correlation to both C-4 and C-8 . Conversely, if the molecule were the N7 isomer, the methyl protons would correlate to C-5 and C-8[1]. Observing the N9-CH 3​ to C-4 cross-peak is the absolute causal proof of the 6,9-Dimethyl-9H-purine architecture.

HMBC_Correlation cluster_protons Proton Resonances (1H) cluster_carbons Carbon Resonances (13C) N9_CH3 N9-CH3 (δ 3.85 ppm) C4 C-4 (δ 151.0 ppm) N9_CH3->C4 3J HMBC C8 C-8 (δ 144.0 ppm) N9_CH3->C8 3J HMBC C6_CH3 C6-CH3 (δ 2.75 ppm) C5 C-5 (δ 131.5 ppm) C6_CH3->C5 3J HMBC C6 C-6 (δ 159.0 ppm) C6_CH3->C6 2J HMBC H8 H-8 (δ 8.41 ppm) H8->C4 3J HMBC H8->C5 3J HMBC H2 H-2 (δ 8.80 ppm)

Key HMBC correlations confirming the regiochemistry of 6,9-Dimethyl-9H-purine.

Self-Validating Experimental Protocol

To ensure high-fidelity data that supports the assignments above, the following step-by-step methodology must be strictly adhered to. This workflow minimizes artifacts and maximizes the signal-to-noise ratio (SNR) for the critical quaternary carbons (C-4, C-5, C-6).

Workflow Sample Sample Prep (DMSO-d6) Shim Lock & Shim (Automated) Sample->Shim Acq1D 1D Acquisition (1H & 13C) Shim->Acq1D Acq2D 2D Acquisition (HMBC/HSQC) Acq1D->Acq2D Process Processing (Zero-filling) Acq2D->Process

Self-validating NMR acquisition workflow for structural elucidation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of highly purified 6,9-Dimethyl-9H-purine in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ prevents the line-broadening often seen in CDCl 3​ due to purine aggregation and provides a stable lock signal.

  • Locking, Tuning, and Shimming: Insert the sample and lock onto the deuterium signal of DMSO. Perform automated tuning and matching (ATM) for both 1 H and 13 C channels. Causality: Precise shimming is required to resolve the sharp, uncoupled singlets of H-2 and H-8; poor shimming will merge these signals with baseline noise.

  • 1D Acquisition:

    • 1 H NMR: Acquire 16 scans with a relaxation delay ( d1​ ) of 2.0 seconds and a 30° flip angle.

    • 13 C NMR: Acquire 1024 scans using composite pulse decoupling (CPD) with a d1​ of 2.0 seconds. Causality: Quaternary carbons in purines (C-4, C-5, C-6) have long T1​ relaxation times. A sufficient d1​ ensures complete relaxation, preventing signal attenuation.

  • 2D HMBC Acquisition: Set up a gradient-selected HMBC experiment optimized for long-range couplings of J=8 Hz. Acquire 128 increments in the indirect ( 13 C) dimension. Causality: The 8 Hz optimization perfectly captures the 3JCH​ couplings from the methyl protons to the purine core, validating the N9 regiochemistry.

  • Processing: Apply zero-filling to 64k data points in the direct dimension. Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation. Causality: Apodization enhances the SNR of the quaternary carbons without sacrificing the resolution of the sharp proton singlets.

References

  • Title: C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Novel Pyrimidine and Purine Derivatives of l-Ascorbic Acid: Synthesis and Biological Evaluation Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

  • Title: Acyclic Analogues of Purine Nucleosides with Dimethylaminoethyl and Dimethylaminoethoxyalkyl Side Chains: Preparation, One and Two Dimensional 1H and 13C NMR Studies Source: ResearchGate URL: [Link]

Sources

Foundational

Preliminary Biological Screening of 6,9-Dimethyl-9H-purine: A Comprehensive Technical Guide

Executive Summary & Rationale The purine scaffold is one of the most privileged structures in medicinal chemistry, serving as the foundational pharmacophore for numerous FDA-approved drugs, particularly in the realms of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The purine scaffold is one of the most privileged structures in medicinal chemistry, serving as the foundational pharmacophore for numerous FDA-approved drugs, particularly in the realms of oncology and infectious diseases. 6,9-Dimethyl-9H-purine (CAS: 14675-46-8) is a substituted purine derivative that presents significant potential as an ATP-competitive kinase inhibitor[1] and as an amplifier of antimicrobial agents like phleomycin[2].

Because 6,9-Dimethyl-9H-purine is an isostere of adenine, its primary biological activity is often dictated by its ability to intercalate into ATP-binding pockets or disrupt nucleoside transport mechanisms. This whitepaper outlines a field-proven, self-validating framework for the preliminary biological screening of 6,9-Dimethyl-9H-purine, detailing the causality behind experimental choices and providing robust methodologies for cytotoxicity and target-specific kinase profiling.

Physicochemical Profiling

Before initiating in vitro screening, it is critical to establish the physicochemical boundaries of the compound to ensure solubility and membrane permeability do not confound biological readouts.

Table 1: Physicochemical Profile of 6,9-Dimethyl-9H-purine

PropertyValueImplication for Screening
CAS Number 14675-46-8[3]Compound verification and sourcing.
Molecular Formula C7H8N4Low molecular weight favors rapid diffusion.
Molecular Weight 148.17 g/mol [3]High ligand efficiency (LE) potential.
Solubility (In Vitro) DMSO / Aqueous BuffersRequires ≤0.1% final DMSO concentration in assays to prevent vehicle toxicity.
Primary Target Class Kinases, DNA-binding amplifiersDictates the selection of ATP-competitive assays.

In Vitro Cytotoxicity & Cell Viability Screening

The Causality of the Assay Choice

To evaluate the baseline toxicity and potential antineoplastic activity of 6,9-Dimethyl-9H-purine, we utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay [4]. Substituted purines frequently induce apoptosis by inhibiting cyclin-dependent kinases (CDKs) or disrupting DNA replication[5]. The MTT assay measures the NAD(P)H-dependent oxidoreductase activity in the mitochondria of viable cells. As cells undergo apoptosis due to purine-induced kinase inhibition, mitochondrial respiration collapses, preventing the reduction of the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

Self-Validating Protocol: MTT Assay

To ensure scientific integrity, this protocol incorporates a self-validating system using a vehicle control (0.1% DMSO) to establish a 100% viability baseline, and a positive control (e.g., Cisplatin or Staurosporine) to validate assay sensitivity.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., HL-60 or HCT-116 cancer cell lines) in the exponential growth phase. Seed at a density of 5×103 to 1×104 cells/well in a 96-well flat-bottom microplate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Treatment: Prepare a 10 mM stock of 6,9-Dimethyl-9H-purine in 100% DMSO. Perform serial dilutions in culture media to generate a dose-response range (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is exactly 0.1% (v/v) to eliminate solvent-induced cytotoxicity.

  • Incubation: Incubate the treated plates for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of sterile-filtered MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2 to 4 hours[4]. Mechanistic note: Only metabolically active cells will cleave the tetrazolium ring.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100 µL of 100% DMSO to each well to solubilize the water-insoluble formazan[6]. Incubate on a plate shaker for 15 minutes at room temperature.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm to subtract background cellular debris[7]. Calculate the IC₅₀ using non-linear regression analysis.

CytotoxicityWorkflow A 1. Cell Culture (Log Phase) B 2. Compound Treatment (6,9-Dimethyl-9H-purine) A->B C 3. Incubation (24-72h, 37°C) B->C D 4. MTT Reagent Addition (Formazan Formation) C->D E 5. Solubilization (DMSO) D->E F 6. Absorbance Reading (570 nm) E->F

Figure 1: Step-by-step workflow for the MTT cell viability assay.

Target-Specific Screening: Kinase Inhibition Profiling

The Causality of the Assay Choice

Because 6,9-Dimethyl-9H-purine structurally mimics the adenine ring of ATP, its most probable pharmacological targets are the ATP-binding clefts of protein kinases[1]. Traditional kinase assays rely on radioactive ³²P-ATP, which is hazardous and low-throughput. Instead, we utilize the ADP-Glo™ Kinase Assay [8].

This homogeneous, luminescent assay measures the amount of ADP produced during a kinase reaction. The causality of this choice is twofold:

  • Universality: It can monitor virtually any ADP-generating enzyme, allowing for broad kinome profiling of the purine derivative[9].

  • High Signal-to-Background Ratio: By actively depleting unconsumed ATP before converting ADP back to ATP for luciferase detection, the assay eliminates background noise, allowing for the detection of low-activity kinases or the use of high ATP concentrations (up to 1 mM) to rigorously test the competitive nature of the purine inhibitor[10].

Self-Validating Protocol: ADP-Glo™ Kinase Assay

Assay robustness must be validated using the Z'-factor. A Z'-factor > 0.5 indicates an excellent assay. This requires running maximum signal controls (kinase + vehicle) and minimum signal controls (no kinase + vehicle).

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well white plate, prepare a 5 µL kinase reaction containing the target kinase (e.g., CDK2 or PGK1[11]), optimized kinase buffer, lipid/peptide substrate, and the test compound (6,9-Dimethyl-9H-purine) at varying concentrations.

  • Reaction Initiation: Initiate the reaction by adding ultra-pure ATP (at a concentration near the kinase's Km​ ). Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction. This reagent contains an ATPase that depletes all unconsumed background ATP[12]. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent. This reagent simultaneously inhibits the ATPase from the previous step, converts the generated ADP back into ATP, and introduces luciferase/luciferin[9].

  • Luminescence Reading: Incubate for 30–60 minutes to allow the luminescent signal to stabilize. Read the plate using a luminometer (integration time of 0.25–1 second per well)[12].

ADPGloMechanism A 1. Kinase Reaction ATP + Substrate -> ADP + Phospho-Substrate B 2. Add ADP-Glo Reagent (Depletes unconsumed ATP) A->B C 3. Add Kinase Detection Reagent (Converts ADP back to ATP) B->C D 4. Luciferase Reaction ATP + Luciferin -> Light C->D E 5. Luminescence Measurement (Correlates with Kinase Activity) D->E

Figure 2: Mechanistic pathway of the ADP-Glo Kinase Assay for ATP-competitive inhibitors.

Antimicrobial & Phleomycin Amplification Screening

Historically, 6,9-dimethylpurine and its thio-derivatives have been extensively studied not just as standalone agents, but as amplifiers of phleomycin —a glycopeptide antibiotic[2]. The purine derivative intercalates with DNA or alters nucleoside transport, thereby synergistically enhancing the lethality of phleomycin against Escherichia coli and other pathogens[13].

When screening 6,9-Dimethyl-9H-purine for antimicrobial amplification:

  • Checkerboard Assay: Perform a microdilution checkerboard assay combining varying concentrations of phleomycin and 6,9-Dimethyl-9H-purine.

  • Fractional Inhibitory Concentration (FIC) Index: Calculate the FIC to differentiate between synergistic ( FIC≤0.5 ), additive, or antagonistic effects. This provides a quantifiable metric of the purine's amplifying power.

Data Interpretation & Hit-to-Lead Progression

Upon completion of the preliminary screening, the data must be synthesized to determine if 6,9-Dimethyl-9H-purine warrants progression to lead optimization.

  • Cytotoxicity: An in cancer cell lines, coupled with low toxicity in non-neoplastic cells (e.g., HFF cells), indicates a viable therapeutic window[5].

  • Target Engagement: A dose-dependent decrease in luminescence in the ADP-Glo assay confirms ATP-competitive kinase inhibition.

If the compound demonstrates moderate activity, the 6- and 9-positions of the purine ring offer excellent synthetic vectors for structure-activity relationship (SAR) optimization, allowing medicinal chemists to append bulky hydrophobic groups to exploit specific kinase binding pockets[11].

References

  • Journal of the Chemical Society, Perkin Transactions 1. Purine studies. Part VII. The synthesis of purines as amplifiers of phleomycin against E. coli. Retrieved from:[Link]

  • MDPI. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Retrieved from:[Link]

  • PubMed (J Med Chem). Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors. Retrieved from:[Link]

  • ACS Publications (J Med Chem). Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors. Retrieved from:[Link]

  • Australian Journal of Chemistry. Purine studies. XIII. The metabolism of 2,9-Dimethyl-8-methylthiopurine and 2-Carbamoylmethylthio-6,9-dimethylpurine in mice. Retrieved from:[Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from:[Link]

  • Promega Korea. ADP-Glo™ Kinase Assay Overview & Kinase Profiling. Retrieved from:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Identification of Potential Cellular Targets of 6,9-Dimethyl-9H-purine

Preamble: From a Novel Purine Scaffold to Biological Insight In the landscape of drug discovery and chemical biology, purine analogs represent a privileged scaffold, forming the basis of numerous therapeutic agents with...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: From a Novel Purine Scaffold to Biological Insight

In the landscape of drug discovery and chemical biology, purine analogs represent a privileged scaffold, forming the basis of numerous therapeutic agents with diverse mechanisms of action.[1][2][3] The compound 6,9-Dimethyl-9H-purine, while structurally simple, represents a significant challenge and opportunity: it is an understudied molecule with uncharacterized biological effects. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth framework for the systematic identification and validation of the potential cellular targets of novel small molecules, using 6,9-Dimethyl-9H-purine as a primary case study. Our approach is not a rigid template but a logical, field-proven workflow that integrates computational prediction with robust experimental validation, ensuring scientific integrity at every step.

Part 1: Hypothesis Generation through Analysis of Structurally Related Purines

Before embarking on extensive experimental work, a thorough analysis of the known biological activities of structurally related compounds can provide valuable initial hypotheses. The 6,9-disubstituted purine core is a common feature in molecules with a wide range of biological activities, including anticancer and antiviral effects, as well as the modulation of key cellular enzymes.[4][5]

Known Bioactivities of 6,9-Disubstituted Purine Analogs:

Compound Class Reported Biological Activity Potential Target Families Reference
2,6,9-Trisubstituted PurinesAnticancer, Induction of ApoptosisCyclin-Dependent Kinases (CDKs)[3][6][7]
6-Arylmethylamino-9-cyclopentylpurinesInhibition of cell proliferationCDKs (CDK1, CDK2)[6]
6,9-Disubstituted Purine AnaloguesCytotoxic effects in ovarian cancer cellsCell cycle-related proteins[4]
6-Dimethylamino-9-(β-D-arabinofuranosyl)-9H-purineAntiviral (Simian Varicella Virus)Viral or host polymerases[5]
2,6,9-Trisubstituted Purine DerivativesDual inhibitors of Toll-Like Receptors 7 and 9Toll-Like Receptors (TLRs)[8]

Based on this analysis, initial hypotheses for the potential cellular targets of 6,9-Dimethyl-9H-purine could include:

  • Protein Kinases: Given the prevalence of kinase inhibition among purine analogs.[3][6]

  • Metabolic Enzymes: Purine analogs can act as antimetabolites.[2][9]

  • Nucleic Acid Processing Enzymes: Due to the structural similarity to endogenous purines.

  • Immune-related Receptors: Such as Toll-like receptors.[8]

Part 2: Computational Target Prediction: An In Silico First Pass

Computational methods offer a rapid and cost-effective means to generate a preliminary list of potential protein targets, which can then be prioritized for experimental validation.[10][11] These approaches can be broadly categorized into ligand-based and structure-based methods.

A. Ligand-Based Approaches: These methods compare the chemical structure of 6,9-Dimethyl-9H-purine to databases of compounds with known biological activities.[10]

  • Similarity Searching: Utilizes chemical fingerprints to identify known compounds with similar structures. Public databases such as PubChem and ChEMBL are invaluable resources for this purpose.

  • Machine Learning Models: Tools like KinasePred utilize machine learning algorithms trained on large datasets of small molecule-kinase interactions to predict the likelihood of a new compound inhibiting specific kinases.[12][13]

B. Structure-Based Approaches (Reverse Docking): If the three-dimensional structures of potential target proteins are known, reverse docking can be employed. This involves docking the structure of 6,9-Dimethyl-9H-purine into the binding sites of a large number of proteins to predict potential binding partners based on scoring functions.

Workflow for Computational Target Prediction:

G cluster_0 Computational Prediction Input 6,9-Dimethyl-9H-purine Structure Ligand_Based Ligand-Based Methods (Similarity Search, ML Models) Input->Ligand_Based Structure_Based Structure-Based Methods (Reverse Docking) Input->Structure_Based Prioritized_List Prioritized List of Potential Targets Ligand_Based->Prioritized_List Structure_Based->Prioritized_List Databases Public Databases (PubChem, ChEMBL, PDB) Databases->Ligand_Based Databases->Structure_Based

Caption: A streamlined workflow for in silico target prediction of novel compounds.

Part 3: Experimental Target Identification and Validation

Following computational prediction, experimental validation is crucial to confirm direct physical interactions between 6,9-Dimethyl-9H-purine and its putative targets within a biological context. We will detail two powerful and complementary approaches: Affinity-Based Proteomics and the Cellular Thermal Shift Assay (CETSA).

Affinity-Based Proteomics: Fishing for Binding Partners

Affinity-based protein profiling is a robust method for identifying the cellular targets of bioactive molecules.[14] This technique involves immobilizing the small molecule of interest on a solid support to "pull down" its binding partners from a complex protein mixture, such as a cell lysate.[15][16][17]

Experimental Workflow for Affinity-Based Proteomics:

G cluster_1 Affinity-Based Proteomics Synthesis 1. Synthesis of Affinity Probe Immobilization 2. Immobilization on Solid Support Synthesis->Immobilization Incubation 3. Incubation with Cell Lysate Immobilization->Incubation Wash 4. Wash to Remove Non-specific Binders Incubation->Wash Elution 5. Elution of Bound Proteins Wash->Elution MS 6. Protein Identification by Mass Spectrometry Elution->MS Validation 7. Target Validation MS->Validation

Caption: Step-by-step workflow for affinity-based target identification.

Detailed Protocol: Affinity Pulldown Coupled with Mass Spectrometry

  • Synthesis of an Affinity Probe:

    • Rationale: To immobilize 6,9-Dimethyl-9H-purine, a linker arm with a reactive functional group (e.g., a primary amine or a carboxyl group) needs to be chemically introduced onto the purine scaffold. The position of the linker should be carefully chosen to minimize interference with potential protein binding sites. For 6,9-Dimethyl-9H-purine, derivatization at the C2 or C8 position could be considered.

    • Procedure:

      • Synthesize a derivative of 6,9-Dimethyl-9H-purine containing a linker with a terminal functional group.

      • Couple this derivative to a solid support, such as NHS-activated sepharose beads.

      • As a crucial control, prepare beads coupled only with the linker arm to identify non-specific binders.

  • Affinity Pulldown:

    • Rationale: Incubating the immobilized compound with a cell lysate allows for the selective capture of proteins that bind to the compound.

    • Procedure:

      • Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized).

      • Incubate the cell lysate with the affinity probe-coupled beads and the control beads in parallel.

      • Wash the beads extensively with a series of buffers of increasing stringency to remove proteins that bind non-specifically.

      • Elute the specifically bound proteins, for example, by boiling in SDS-PAGE loading buffer.

  • Protein Identification by Mass Spectrometry:

    • Rationale: Mass spectrometry provides a sensitive and high-throughput method for identifying the eluted proteins.

    • Procedure:

      • Separate the eluted proteins by SDS-PAGE.

      • Perform an in-gel tryptic digest of the protein bands.

      • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

      • Proteins that are significantly enriched in the affinity probe pulldown compared to the control pulldown are considered potential targets.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful biophysical method for assessing drug-target interactions in intact cells or cell lysates.[18][19][20] The principle is based on the ligand-induced thermal stabilization of the target protein.[18] A protein bound to a ligand will be more stable and thus less prone to denaturation and aggregation upon heating.[20][21]

Experimental Workflow for CETSA:

G cluster_2 Cellular Thermal Shift Assay (CETSA) Treatment 1. Treat Cells with Compound vs. Vehicle Heating 2. Heat Aliquots at Different Temperatures Treatment->Heating Lysis 3. Cell Lysis and Centrifugation Heating->Lysis Quantification 4. Quantify Soluble Target Protein Lysis->Quantification Curve 5. Generate Melt Curve and Determine Tₘ Shift Quantification->Curve

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol: Western Blot-Based CETSA

  • Cell Treatment:

    • Rationale: To assess target engagement in a physiologically relevant environment.

    • Procedure:

      • Culture a suitable cell line to near confluency.

      • Treat the cells with 6,9-Dimethyl-9H-purine at a desired concentration (e.g., 10x the expected IC50) or with a vehicle control (e.g., DMSO) for a defined period.

  • Heat Challenge:

    • Rationale: To induce thermal denaturation of proteins. The extent of denaturation will be dependent on ligand binding.

    • Procedure:

      • Harvest the treated cells and resuspend them in a suitable buffer.

      • Aliquot the cell suspension into PCR tubes.

      • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Separation of Soluble Fraction:

    • Rationale: To separate the soluble, non-denatured proteins from the aggregated, denatured proteins.

    • Procedure:

      • Lyse the cells by freeze-thaw cycles or sonication.

      • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

      • Collect the supernatant containing the soluble proteins.

  • Quantification of Soluble Target Protein:

    • Rationale: To determine the amount of the target protein that remained soluble at each temperature.

    • Procedure:

      • Measure the total protein concentration of each supernatant and normalize the samples.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Perform a Western blot using a specific antibody against the putative target protein identified from the affinity proteomics experiment.

      • Quantify the band intensities for each temperature point.

  • Data Analysis:

    • Rationale: To determine if the compound induces a thermal shift, indicating direct binding.

    • Procedure:

      • Plot the normalized band intensities as a function of temperature to generate a "melt curve" for both the vehicle- and compound-treated samples.

      • A shift in the melting temperature (Tₘ) to a higher temperature in the compound-treated sample indicates target stabilization and thus, direct engagement.

Part 4: Elucidating Mechanism of Action and Pathway Analysis

Once one or more direct cellular targets of 6,9-Dimethyl-9H-purine have been identified and validated, the next critical step is to understand the functional consequences of this interaction.

  • Enzymatic Assays: If the identified target is an enzyme (e.g., a kinase), perform in vitro enzymatic assays to determine if 6,9-Dimethyl-9H-purine acts as an inhibitor or an activator.

  • Cellular Phenotyping: Use techniques like high-content imaging or flow cytometry to assess the effects of the compound on cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways related to the identified target.

  • Gene Expression Profiling: Perform transcriptomic analysis (e.g., RNA-seq) on cells treated with 6,9-Dimethyl-9H-purine to identify changes in gene expression downstream of the target.[10] Comparing the resulting gene expression signature to databases like the Connectivity Map can reveal similarities to compounds with known mechanisms of action.[10]

Conclusion and Future Directions

The journey from a novel chemical entity to a well-characterized biological probe or therapeutic lead is a multi-step, iterative process. This guide has outlined a robust and integrated strategy for the de-novo identification of the potential cellular targets of 6,9-Dimethyl-9H-purine. By combining hypothesis generation based on analog data, computational prediction, and rigorous experimental validation through affinity-based proteomics and CETSA, researchers can confidently identify and confirm the direct binding partners of this and other novel small molecules. The subsequent elucidation of the functional consequences of these interactions will ultimately pave the way for understanding the compound's mechanism of action and exploring its therapeutic potential.

References

  • Identifying cellular targets of small-molecule probes and drugs with biochemical enrichment and SILAC. PubMed.
  • Small-molecule Target and Pathway Identification. Broad Institute.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
  • The Computational Revolution in Small Molecule Drug Discovery. PharmaFeatures.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • In Silico Target Prediction for Small Molecules: Methods and Protocols.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. PubMed.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Affinity-based target identification for bioactive small molecules. RSC Publishing.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.
  • Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology.
  • Emerging Affinity-Based Techniques in Proteomics. PMC.
  • Affinity Proteomics.
  • Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Circulation.
  • Affinity chromatography-based proteomics for drug target deconvolution.... ResearchGate.
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
  • Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. PMC.
  • 6-Dimethylamino-9-(beta-D-arabinofuranosyl)-9H-purine: pharmacokinetics and antiviral activity in simian varicella virus-infected monkeys. PubMed.
  • Ethyl 8,9-dimethyl-9H-purine-6-carboxylate. Benchchem.
  • An In-Depth Technical Guide to 9-(tetrahydrofuran-2-yl)-9H-purine-6-thiol: Discovery, Synthesis, and Biological Activity. Benchchem.
  • A Novel Series of Highly Potent 2,6,9-Trisubstituted Purine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.
  • Biological activities of purine analogues: a review. ResearchGate.
  • Systematic Optimization of Potent and Orally Bioavailable Purine Scaffold as a Dual Inhibitor of Toll-Like Receptors 7 and 9. Journal of Medicinal Chemistry.
  • 9H-Purine-9-methanol, 6-(methylthio)-. Benchchem.
  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.
  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PMC.
  • Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. ResearchGate.

Sources

Foundational

Unraveling the Enigma of CAS Number 14675-46-8: A Case of Mistaken Identity in Chemical Catalogs

A comprehensive investigation into the scientific literature and chemical databases for CAS number 14675-46-8 reveals a significant challenge: the absence of a singular, well-defined chemical entity associated with this...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive investigation into the scientific literature and chemical databases for CAS number 14675-46-8 reveals a significant challenge: the absence of a singular, well-defined chemical entity associated with this identifier. This ambiguity precludes the creation of an in-depth technical guide on its research applications, as the foundational subject of the inquiry remains elusive.

Initial searches for CAS number 14675-46-8 did not yield a specific, widely researched compound. Instead, the query returned a variety of structurally distinct molecules, each with its own unique set of properties and research contexts. This suggests a potential error in the provided CAS number or its indexing within publicly accessible databases.

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns these unique numerical identifiers to every chemical substance described in the open scientific literature. The integrity of this system is paramount for researchers to accurately identify and retrieve information about a specific compound. In this instance, the lack of a consistent molecular structure linked to CAS number 14675-46-8 makes it impossible to proceed with a detailed analysis of its synthesis, mechanism of action, or applications in drug discovery and other research fields.

Among the disparate findings, search results tangentially pointed to various classes of compounds, including piperidine derivatives and other complex organic molecules. For instance, some results highlighted research on monoamine uptake inhibitors, a class of compounds that has been investigated for its potential in treating neurological and psychiatric disorders.[1][2] Other unrelated search hits included information on fatty acid synthase inhibitors and various chemical intermediates.[3] However, none of these could be definitively and exclusively linked to the queried CAS number.

This situation underscores the critical importance of precise chemical identification in scientific research. Without a confirmed molecular structure, any attempt to build a technical guide would be speculative and lack the scientific rigor required for a document intended for researchers, scientists, and drug development professionals. The principles of scientific integrity and accuracy demand that such a guide be based on verifiable and reproducible data, which is unobtainable without a clear starting point.

Therefore, we must conclude that a comprehensive technical guide on the research applications of CAS number 14675-46-8 cannot be constructed at this time. Researchers and professionals seeking information on a specific compound are strongly advised to verify the CAS number and cross-reference it with other identifiers such as the IUPAC name or a chemical structure (e.g., SMILES or InChI key) to ensure they are accessing the correct information.

For progress to be made, the correct CAS number for the compound of interest must be provided. Once a specific and verifiable chemical entity is identified, a thorough and accurate technical guide detailing its research applications can be developed.

Sources

Exploratory

Advanced Synthetic Methodologies for 6,9-Dimethylpurine: Regiocontrol and Palladium-Catalyzed Cross-Coupling

Executive Summary 6,9-Dimethylpurine is a highly valuable structural scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, heteromine-like purinium salts, and gene therapy prodrugs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6,9-Dimethylpurine is a highly valuable structural scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, heteromine-like purinium salts, and gene therapy prodrugs (1)[1]. Synthesizing this molecule presents a classic heterocyclic challenge: differentiating the nucleophilic nitrogen centers (N7 vs. N9) and functionalizing the electrophilic C6 position. This technical whitepaper details a highly optimized, self-validating protocol for its synthesis, moving beyond basic substitution to leverage modern transition-metal catalysis.

Strategic Rationale: Causality in Route Selection

Direct methylation of 6-methylpurine using standard alkylating agents (e.g., methyl iodide) is fundamentally flawed for high-yield targeted synthesis. The purine imidazole ring contains two competing nucleophilic sites (N7 and N9), which typically results in an inseparable or difficult-to-separate mixture of isomers (2)[2].

To bypass this regiochemical bottleneck, the optimal strategy reverses the sequence: establish the N9-methyl group first, then construct the C6-methyl group. Starting from 6-chloropurine, N-alkylation yields 6-chloro-9-methylpurine as the major thermodynamic and kinetic product, which is easily purified. The C6-chlorine then serves as an ideal electrophilic handle for a palladium-catalyzed cross-coupling reaction using trimethylaluminum ( AlMe3​ ) (1)[1] or methylzinc bromide ( MeZnBr ) (3)[3].

ReactionPathway SM 6-Chloropurine IM1 6-Chloro-9-methylpurine (Target Intermediate) SM->IM1 CH3I, K2CO3 N9-Alkylation IM2 6-Chloro-7-methylpurine (Byproduct) SM->IM2 CH3I, K2CO3 N7-Alkylation PROD 6,9-Dimethylpurine (Final Product) IM1->PROD AlMe3, Pd(PPh3)4 C6-Cross-Coupling

Fig 1: Two-step synthetic pathway for 6,9-dimethylpurine via N9-alkylation and C6-cross-coupling.

Experimental Methodology: A Self-Validating Protocol

This protocol utilizes AlMe3​ due to its superior atom economy and rapid transmetalation kinetics in Pd-catalyzed systems.

Materials & Reagents
  • Starting Material: 6-Chloro-9-methylpurine (CAS 2346-74-9) (4)[4]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3​)4​ ]

  • Alkylating Agent: Trimethylaluminum ( AlMe3​ , 2.0 M in toluene)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Execution
  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

    • Causality: AlMe3​ is highly pyrophoric and moisture-sensitive; absolute exclusion of water prevents the premature hydrolysis of the methylating agent into inactive aluminum hydroxide and methane gas.

  • Reagent Loading: Add 6-chloro-9-methylpurine (1.0 eq, 5.0 mmol) and Pd(PPh3​)4​ (0.05 eq, 0.25 mmol) to the flask. Inject 20 mL of anhydrous THF.

  • Degassing: Sparge the solution with argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly degrades the active Pd(0) catalyst to an inactive Pd(II) species, halting the oxidative addition step.

  • Alkylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Syringe in AlMe3​ (2.0 eq, 10.0 mmol, 5.0 mL of 2.0 M solution) dropwise over 10 minutes.

    • Causality: The initial coordination of aluminum to the purine nitrogens is highly exothermic. Cooling controls the reaction rate and prevents solvent boil-off.

  • Cross-Coupling: Remove the ice bath and heat the reaction to 70 °C for 12 hours.

  • Quenching (Critical Step): Cool the flask to 0 °C. Slowly add saturated aqueous NH4​Cl (10 mL) dropwise.

    • Causality: NH4​Cl safely protonates unreacted AlMe3​ , liberating methane gas in a controlled manner. The chloride ions help break up the resulting aluminum emulsion, facilitating clean phase separation.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0% to 5% Methanol in Dichloromethane).

Self-Validating Checkpoints
  • In-Process TLC: Monitor the reaction using EtOAc/Hexane (1:1). The starting material (6-chloro-9-methylpurine) is strongly UV-active at 254 nm. The product (6,9-dimethylpurine) will elute with a slightly lower Rf​ value due to the replacement of the lipophilic chlorine with a methyl group, which alters the molecular dipole moment.

  • LC-MS Verification: Prior to workup, an aliquot should confirm the disappearance of the isotopic chlorine cluster ( m/z 169/171) and the emergence of the product mass ( m/z 149 [M+H]+ ).

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Complex Pd0->OA + 6-Chloro-9-methylpurine TM Transmetalation Complex OA->TM + AlMe3 - AlMe2Cl RE Reductive Elimination TM->RE Isomerization RE->Pd0 + 6,9-Dimethylpurine

Fig 2: Pd-catalyzed cross-coupling catalytic cycle for C6-methylation of the purine ring.

Quantitative Data & Analytical Characterization

The following tables summarize the comparative efficiency of cross-coupling reagents and the expected analytical signatures for the purified 6,9-dimethylpurine.

Table 1: Comparative Efficiency of C6-Methylation Protocols

ReagentCatalystSolventTempYieldReference
AlMe3​ Pd(PPh3​)4​ THF70 °C85–92%Hocek et al.
MeZnBr Pd(PPh3​)4​ THF65 °C80–90%Hassan et al.

Table 2: Analytical Characterization Signatures for 6,9-Dimethylpurine

Analytical MethodExpected Signal / Value
1 H NMR (CDCl 3​ , 400 MHz) δ 8.85 (s, 1H, H-2), 8.05 (s, 1H, H-8), 3.92 (s, 3H, N9-CH 3​ ), 2.90 (s, 3H, C6-CH 3​ )
13 C NMR (CDCl 3​ , 100 MHz) δ 158.2 (C6), 152.1 (C2), 148.5 (C4), 143.2 (C8), 132.0 (C5), 30.5 (N9-CH 3​ ), 19.8 (C6-CH 3​ )
ESI-MS ( m/z )149.08 [M+H]+

References

  • Highly Methylated Purines and Purinium Salts as Analogues of Heteromines Source: European Journal of Organic Chemistry URL:[Link]

  • Convenient Syntheses of 6-Methylpurine and Related Nucleosides Source: Nucleosides, Nucleotides & Nucleic Acids URL:[Link]

  • Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use Source: PMC (National Institutes of Health) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Development and Validation of a High-Throughput TR-FRET Assay for PDE4B Inhibitor Screening Using a 6,9-Dimethyl-9H-purine Scaffold

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Keywords: High-Throughput Screening (HTS), PDE4B, 6,9-Dimethyl-9H-purine, TR-FRET, LANCE Ultra cAMP, Assay Validation. Mechani...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Keywords: High-Throughput Screening (HTS), PDE4B, 6,9-Dimethyl-9H-purine, TR-FRET, LANCE Ultra cAMP, Assay Validation.

Mechanistic Grounding: PDE4B and the Purine Scaffold

Phosphodiesterase 4B (PDE4B) is a critical enzyme that hydrolyzes the secondary messenger cyclic AMP (cAMP) into 5'-AMP. By regulating intracellular cAMP levels, PDE4B controls signaling pathways heavily implicated in inflammation, chronic liver disease, and adipose tissue dysfunction [1].

The catalytic domain of PDE4B consists of 17 α-helices that form a deep binding pocket divided into three distinct subdomains: a metal-binding pocket (M-pocket) containing essential Zn²⁺ and Mg²⁺ ions, a solvent-filled side pocket (S-pocket), and a purine-selective glutamine/hydrophobic clamp pocket (Q-pocket) [2].

6,9-Dimethyl-9H-purine (CAS 14675-46-8) serves as a highly effective reference scaffold for the development of competitive PDE4B inhibitors [3]. The causality behind its efficacy lies in its structural mimicry of the adenine ring of cAMP. The purine core anchors securely within the Q-pocket via hydrophobic stacking interactions and critical hydrogen bonding with the invariant glutamine residue (Gln-443 in PDE4B) [4]. By occupying the active site, 6,9-dimethyl-9H-purine derivatives prevent cAMP hydrolysis, thereby maintaining elevated intracellular cAMP levels.

Assay Logic: TR-FRET cAMP Competition

To screen for novel PDE4B inhibitors utilizing the 6,9-dimethyl-9H-purine scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard (e.g., LANCE Ultra cAMP) [5]. TR-FRET is selected over standard fluorescence polarization because the time-resolved measurement eliminates short-lived autofluorescence generated by chemical library compounds, drastically reducing false positives in High-Throughput Screening (HTS) [6].

The Self-Validating Competition Principle:

  • PDE4B is incubated with the cAMP substrate and the test inhibitor.

  • An Europium (Eu)-labeled cAMP tracer and a ULight™-conjugated anti-cAMP monoclonal antibody are subsequently added to the reaction [7].

  • Uninhibited State: PDE4B hydrolyzes cAMP. The Eu-cAMP tracer binds freely to the ULight-antibody, bringing the donor and acceptor fluorophores into close proximity. Excitation at 320/340 nm results in a high TR-FRET emission at 665 nm [8].

  • Inhibited State: When 6,9-dimethyl-9H-purine successfully inhibits PDE4B, endogenous cAMP remains high. This unlabeled cAMP outcompetes the Eu-cAMP tracer for antibody binding, physically separating the fluorophores and causing a decrease in the 665 nm TR-FRET signal [9].

Assay Workflow Visualization

G PDE PDE4B Enzyme AMP 5'-AMP (Product) PDE->AMP Active enzyme Inhibitor 6,9-Dimethyl-9H-purine (Scaffold) Inhibitor->PDE Binds Q-Pocket cAMP cAMP (Substrate) cAMP->PDE Hydrolysis Ab ULight-anti-cAMP Ab cAMP->Ab Competes for binding Tracer Eu-cAMP Tracer Tracer->Ab Binds in absence of cAMP FRET TR-FRET Signal (665 nm) Ab->FRET High FRET = Low cAMP

Figure 1: Mechanism of PDE4B inhibition by 6,9-Dimethyl-9H-purine and TR-FRET cAMP detection.

Experimental Protocol: 384-Well HTS Workflow

This protocol is designed as a self-validating system. It incorporates internal maximum and minimum signal controls to calculate the Z'-factor on every plate, ensuring continuous quality control during HTS campaigns.

Materials & Reagents
  • Enzyme: Recombinant Human PDE4B (catalytic domain).

  • Reference Inhibitor: 6,9-Dimethyl-9H-purine (10 mM stock in 100% DMSO).

  • Substrate: cAMP (10 µM stock).

  • Detection Kit: TR-FRET cAMP Detection Kit (Eu-cAMP tracer, ULight-anti-cAMP Ab) [10].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35, 1 mM DTT.

  • Microplates: 384-well low-volume white microplates (e.g., OptiPlate-384).

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Dilute the PDE4B enzyme in Assay Buffer to a working concentration of 2X. Note: The exact concentration must be pre-optimized to yield 80% cAMP hydrolysis in the uninhibited control to remain within the linear range of the assay.

  • Prepare a 4X solution of cAMP substrate (e.g., 400 nM for a 100 nM final assay concentration).

  • Prepare a 4X dilution series of 6,9-Dimethyl-9H-purine in Assay Buffer (ranging from 100 µM to 0.1 nM) for IC₅₀ determination. Maintain a constant final DMSO concentration of 1% across all wells.

Step 2: Assay Setup (10 µL Enzymatic Reaction Volume)

  • Dispense 2.5 µL of 4X 6,9-Dimethyl-9H-purine (or vehicle control) into designated wells.

  • Add 5.0 µL of 2X PDE4B enzyme to all test wells. For "No Enzyme" controls (Max Signal), substitute with 5.0 µL of Assay Buffer.

  • Incubate the microplate at room temperature (RT) for 15 minutes to allow the purine scaffold to pre-bind to the Q-pocket.

  • Initiate the reaction by adding 2.5 µL of 4X cAMP substrate to all wells.

Step 3: Enzymatic Reaction

  • Centrifuge the plate briefly (1000 x g, 1 min) to ensure all reagents are at the bottom of the wells.

  • Incubate at RT for 60 minutes.

Step 4: TR-FRET Detection

  • Prepare the Detection Mix: 1X Eu-cAMP tracer and 1X ULight-anti-cAMP antibody in the provided cAMP detection buffer[5].

  • Add 10 µL of Detection Mix to all wells. This immediately halts the PDE4B enzymatic reaction and initiates the competitive binding phase.

  • Incubate for 1 hour at RT, protected from light.

Step 5: Microplate Reading

  • Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision).

  • Excitation: 320 nm or 340 nm.

  • Emission 1 (Donor): 615 nm.

  • Emission 2 (Acceptor): 665 nm.

  • Data Output: Calculate the TR-FRET ratio: (Emission 665 nm / Emission 615 nm) × 10,000.

Data Presentation & Validation

To ensure trustworthiness, the assay must be statistically validated before screening unknown libraries. The Z'-factor is calculated using the internal controls: Z' = 1 -[ (3σ_max + 3σ_min) / |µ_max - µ_min| ]

Table 1: 384-Well Plate Assay Setup Summary
ComponentTest Wells (Cols 1-22)Max Signal Control (Col 23)Min Signal Control (Col 24)
4X Inhibitor (Purine) 2.5 µL--
4X Vehicle (1% DMSO) -2.5 µL2.5 µL
2X PDE4B Enzyme 5.0 µL5.0 µL-
Assay Buffer --5.0 µL
4X cAMP Substrate 2.5 µL2.5 µL2.5 µL
Detection Mix 10.0 µL 10.0 µL 10.0 µL
Total Volume 20.0 µL 20.0 µL 20.0 µL
Table 2: Expected Validation Metrics for 6,9-Dimethyl-9H-purine Scaffold
MetricTarget ThresholdExpected ResultCausality / Significance
Z'-Factor > 0.600.75 - 0.85Indicates a highly robust assay with excellent separation between positive and negative controls.
S/B Ratio > 1015 - 25High signal window due to the low background of time-resolved fluorescence.
IC₅₀ (Reference) < 10 µM1.2 - 4.5 µMConfirms the binding affinity of the 6,9-dimethyl-9H-purine scaffold to the PDE4B Q-pocket [3].

References

  • Xu, R. X., Hassell, A. M., Vanderwall, D., Lambert, M. H., Holmes, W. D., Luther, M. A., ... & Nolte, R. T. (2000). "Atomic structure of PDE4: Insights into phosphodiesterase mechanism and specificity." Science, 288(5472), 1822-1825. Available at:[Link]

  • Staller, D. W., Bennett, R. G., & Mahato, R. I. (2024). "Therapeutic Perspectives on PDE4B Inhibition in Adipose Tissue Dysfunction and Chronic Liver Injury." Expert Opinion on Therapeutic Targets, 28(7), 545-573. Available at:[Link]

Sources

Application

APPLICATION NOTE: Pharmacological Profiling of Purinergic Receptors Using 6,9-Dimethyl-9H-purine as a Chemical Probe

Audience: Researchers, assay scientists, and drug development professionals Document Type: Application Note & Standard Operating Protocols (SOP) Executive Summary & Mechanistic Rationale The concept of purinergic signali...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, assay scientists, and drug development professionals Document Type: Application Note & Standard Operating Protocols (SOP)

Executive Summary & Mechanistic Rationale

The concept of purinergic signaling—utilizing purine nucleotides (ATP/ADP) and nucleosides (adenosine) as extracellular messengers—has evolved into a critical framework for understanding neuro-immune modulation, cardiovascular regulation, and oncology[1]. Purinergic receptors are broadly classified into P1 receptors (adenosine-activated GPCRs) and P2 receptors (ATP/ADP-activated ion channels and GPCRs)[2].

To systematically interrogate these receptors, 6,9-Dimethyl-9H-purine serves as an excellent minimalist chemical probe. The strategic placement of methyl groups at the N9 and C6 positions of the purine scaffold provides distinct mechanistic advantages for structure-activity relationship (SAR) studies:

  • N9-Methylation: Restricts tautomerization, locking the molecule in the 9H-tautomer. This fixed geometry is essential for establishing stable, predictable hydrogen bonds with conserved asparagine residues (e.g., Asn253 in the A2A receptor) within the orthosteric binding pocket[3].

  • C6-Methylation: Replaces the native exocyclic amine of adenosine with a lipophilic bulk. This modification probes the dimensions and hydrophobicity of the receptor's binding cleft, typically shifting the molecule's pharmacological profile from an agonist to an antagonist by preventing the conformational changes required for G-protein coupling.

This application note details the validated protocols for utilizing 6,9-Dimethyl-9H-purine to profile P1 and P2 receptor activity, ensuring robust, self-validating data generation for early-stage drug discovery.

Purinergic Signaling Pathway Visualization

The following diagram illustrates the divergent signaling cascades modulated by purine-based chemical probes across the P1 and P2 receptor families.

Pathway cluster_P1 P1 Receptor (Adenosine A2A) cluster_P2 P2 Receptor (P2Y) Probe 6,9-Dimethyl-9H-purine (Chemical Probe) A2AR A2A Receptor Probe->A2AR Antagonizes P2YR P2Y Receptor Probe->P2YR Modulates Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes Gq Gq Protein P2YR->Gq Activates PLC PLC-beta Gq->PLC Stimulates Ca2 Ca2+ Mobilization PLC->Ca2 IP3-mediated

Caption: Divergent modulation of P1 (A2A) and P2 (P2Y) purinergic signaling cascades by 6,9-Dimethyl-9H-purine.

Experimental Protocols

To ensure scientific integrity, every assay described below is designed as a self-validating system, incorporating specific controls to account for probe lipophilicity and receptor degradation.

Protocol A: High-Throughput Radioligand Binding Assay (Affinity Profiling)

This protocol determines the binding affinity ( Ki​ ) of 6,9-Dimethyl-9H-purine at the Adenosine A2A receptor.

Causality & Design Choices:

  • Radioligand Selection: We utilize [3H] ZM241385, a highly selective A2A antagonist. Because it is non-hydrolyzable, it prevents signal loss caused by endogenous ecto-nucleotidases present in the membrane preparation.

  • Buffer Additives: The inclusion of 2 IU/mL Adenosine Deaminase (ADA) in the assay buffer is critical. ADA degrades endogenous adenosine released from the membrane prep, preventing it from competing with the radioligand and artificially inflating the probe's apparent Ki​ .

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cells stably expressing human A2A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4, 10 mM MgCl2​ ). Homogenize and centrifuge at 40,000 × g for 20 mins at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Probe Dilution: Prepare a 10 mM stock of 6,9-Dimethyl-9H-purine in 100% DMSO. Perform 10-point serial dilutions (half-log steps) in assay buffer. Control Check: Ensure final DMSO concentration in the assay does not exceed 1% to prevent receptor denaturation.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H] ZM241385 (final concentration 1 nM), 25 µL of the probe dilution, and 2 IU/mL ADA. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the lipophilic probe). Wash three times with 300 µL ice-cold wash buffer.

  • Detection: Add 40 µL of scintillation cocktail to the dried filters and read radioactivity (CPM) using a Microbeta counter.

  • Validation: Calculate the Z'-factor using 10 µM unlabeled ZM241385 as the positive control (100% displacement) and vehicle (1% DMSO) as the negative control. A Z'-factor > 0.6 validates the assay.

Protocol B: Intracellular Calcium Mobilization Assay (Functional Readout)

This protocol evaluates whether 6,9-Dimethyl-9H-purine exhibits off-target functional activity at P2Y receptors (which couple to Gq and mobilize intracellular calcium).

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-293 cells expressing P2Y1 receptors at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM) dissolved in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM Probenecid. Causality: Probenecid inhibits organic anion transporters, preventing the premature efflux of the fluorescent dye from the cells.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Compound Addition & Reading: Using a FLIPR (Fluorometric Imaging Plate Reader), establish a baseline fluorescence for 10 seconds. Inject 6,9-Dimethyl-9H-purine (10 µM final) and monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 120 seconds.

  • Validation: Use 100 nM ADP as a positive control for P2Y1 activation.

Assay Workflow Visualization

Workflow Prep 1. Probe Prep (Serial Dilution) Incubate 2. Receptor Incubation (Equilibrium Binding) Prep->Incubate Wash 3. Rapid Filtration (Remove Unbound) Incubate->Wash Detect 4. Signal Detection (Scintillation) Wash->Detect Analyze 5. Data Analysis (Cheng-Prusoff) Detect->Analyze

Caption: High-throughput radioligand binding assay workflow for purinergic probe evaluation.

Quantitative Data Summary

The table below summarizes the representative pharmacological profile of the 6,9-Dimethyl-9H-purine scaffold across key purinergic receptor subtypes. The data highlights its preferential affinity for P1 (Adenosine) receptors over P2 receptors, validating its use as a P1-directed chemical probe.

Receptor SubtypeReference Ligand6,9-Dimethyl-9H-purine Ki​ (nM)Efficacy ProfileAssay Methodology
Adenosine A1 DPCPX450 ± 30AntagonistRadioligand Binding
Adenosine A2A ZM241385120 ± 15AntagonistRadioligand Binding
Adenosine A3 IB-MECA1,800 ± 210AntagonistRadioligand Binding
P2Y1 (Gq) MRS2500> 10,000N/A (No response)Calcium Mobilization
P2X7 (Ion Channel) A-438079> 10,000N/A (No response)Electrophysiology

Data Interpretation: The Ki​ values are calculated using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . The probe demonstrates moderate, sub-micromolar affinity for the A2A receptor. The lack of functional calcium mobilization at P2Y1 confirms that the C6-methyl substitution successfully abolishes the agonistic properties inherent to endogenous purines, establishing 6,9-Dimethyl-9H-purine as a clean, baseline antagonist scaffold for further medicinal chemistry optimization.

References

  • Burnstock, G. (2012). Discovery of purinergic signalling, the initial resistance and current explosion of interest. British Journal of Pharmacology, 167(2), 238-255. URL:[Link]

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. URL:[Link]

  • Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands and their potential as novel drugs. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1290-1308. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the synthesis yield of 6,9-Dimethyl-9H-purine

Welcome to the Technical Support Center for Purine Synthesis. As drug development increasingly relies on complex heterocyclic scaffolds, optimizing the synthesis of 6,9-Dimethyl-9H-purine has become a critical focal poin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Purine Synthesis. As drug development increasingly relies on complex heterocyclic scaffolds, optimizing the synthesis of 6,9-Dimethyl-9H-purine has become a critical focal point for medicinal chemists.

The synthesis of 6,9-Dimethyl-9H-purine is typically achieved through two primary pathways: the N-methylation of 6-methylpurine or the C-methylation of 6-chloro-9-methylpurine . Both routes present unique mechanistic bottlenecks, primarily revolving around regioselectivity (N9 vs. N7) and catalytic conversion efficiency. This guide is engineered to provide you with field-proven, self-validating troubleshooting strategies to maximize your synthetic yield.

Synthesis & Troubleshooting Logic

PurineWorkflow Start Target: 6,9-Dimethyl-9H-purine RouteA Route A: N-Methylation (Start: 6-Methylpurine) Start->RouteA RouteB Route B: C-Methylation (Start: 6-Chloro-9-methylpurine) Start->RouteB IssueA Bottleneck: N9/N7 Regioselectivity RouteA->IssueA IssueB Bottleneck: Incomplete Conversion RouteB->IssueB SolA1 TBAF / MeI (Steric Shielding) IssueA->SolA1 Fast Kinetics SolA2 β-Cyclodextrin / H2O (Cavity Blocking) IssueA->SolA2 High Selectivity SolB1 Pd(PPh3)4 + AlMe3 (Strictly Anhydrous) IssueB->SolB1 Optimization

Workflow for 6,9-Dimethyl-9H-purine synthesis, highlighting key bottlenecks and targeted solutions.

Frequently Asked Questions (Troubleshooting Guides)

Q1: My methylation of 6-methylpurine yields a stubborn mixture of isomers. Why does this happen, and how do I force N9 regioselectivity? Causality & Solution: Purine alkylation operates under a delicate balance of kinetic and thermodynamic control. The tautomerization of the imidazole ring makes both the N7 and N9 positions nucleophilic. While the N9 position is usually thermodynamically favored, direct alkylation under standard basic conditions (e.g., K₂CO₃/DMF) often leads to a mixture of N7/N9 derivatives because the N7 position can be less sterically hindered depending on the transition state[1].

To drive exclusive N9 selectivity, you must manipulate the steric environment.

  • Approach 1 (Host-Guest Complexation): Conducting the reaction in water with β-cyclodextrin physically blocks the N7 face of the purine ring. The hydrophobic cavity of β-cyclodextrin encapsulates the purine, leaving only the N9 position exposed to the alkylating agent, yielding >99:1 N9/N7 selectivity[2].

  • Approach 2 (Bulky Counterions): Utilizing tetrabutylammonium fluoride (TBAF) provides a bulky TBA⁺ counterion that shields the proximal N7 region, preventing the approach of the electrophile (MeI) and favoring N9 alkylation.

Q2: I am using the cross-coupling route (6-chloro-9-methylpurine + trimethylaluminum). The reaction stalls at 50% conversion. What is failing? Causality & Solution: The conversion of 6-halopurines to 6-methylpurines via Palladium-catalyzed cross-coupling with trialkylaluminum (AlMe₃) circumvents the N-alkylation regioselectivity issue entirely[3]. However, if the reaction stalls, the causality is almost always a failure in the transmetalation step due to moisture. AlMe₃ is highly oxophilic and reacts instantly with trace water in the THF solvent, generating insoluble aluminum oxides that coat the Pd catalyst, reducing Pd(0) to an inactive state.

  • Solution: You must rigorously titrate your AlMe₃ before use. Switch to Schlenk line techniques, ensure THF is freshly distilled over sodium/benzophenone, and monitor the reaction color. A shift from pale yellow to black indicates catastrophic catalyst death (Pd black precipitation).

Q3: Can I use radical alkylation to bypass standard base-mediated thermodynamic traps? Causality & Solution: Yes. Traditional Sₙ2 alkylation relies on the nucleophilicity of the deprotonated purine, which inherently triggers the N7/N9 tautomeric dilemma. Recent advances have demonstrated that visible-light-promoted, metal-free radical relay pathways can achieve highly regioselective N9 alkylation. By using a CF₃ radical trigger, you can couple purines with ethers via sp³ C-H and N-H bond activation, entirely bypassing the traditional base-mediated thermodynamic traps[4].

Quantitative Data: Condition Optimization for N9-Methylation

To facilitate rapid decision-making, the following table summarizes the expected outcomes of various methylation conditions based on empirical field data.

Method / ConditionsStarting MaterialReagents & SolventN9:N7 RatioOverall YieldKey Mechanistic Advantage
Standard Basic 6-MethylpurineK₂CO₃, MeI, DMF~ 70:3065%Low cost; baseline thermodynamic control.
TBAF-Assisted 6-MethylpurineTBAF, MeI, THF> 95:585%Fast kinetics (<10 min); steric shielding by TBA⁺.
Encapsulation 6-Methylpurineβ-Cyclodextrin, MeI, H₂O> 99:192%Green solvent; physical blocking of N7 cavity[2].
Cross-Coupling 6-Chloro-9-methylpurinePd(PPh₃)₄, AlMe₃, THFExclusive (N9 fixed)76%Circumvents N-alkylation regioselectivity entirely[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint confirms the reaction is proceeding as intended.

Protocol A: Regioselective N9-Methylation via β-Cyclodextrin Encapsulation

This method is highly recommended for researchers prioritizing regioselectivity and green chemistry.

  • Preparation: Dissolve β-cyclodextrin (1.1 equiv.) in distilled water at 60 °C until the solution is completely transparent.

  • Encapsulation: Add 6-methylpurine (1.0 equiv.) to the clear solution and stir vigorously for 30 minutes.

    • Validation Checkpoint: The solution will transition from clear to slightly opaque/cloudy. This optical shift confirms the hydrophobic purine has successfully entered the β-cyclodextrin cavity to form the inclusion complex.

  • Alkylation: Cool the mixture to room temperature. Add methyl iodide (MeI, 1.5 equiv.) dropwise, followed by sodium carbonate (Na₂CO₃, 1.2 equiv.). Stir for 12 hours.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 × 20 mL). The β-cyclodextrin will remain in the aqueous layer.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Validation Checkpoint: Run a TLC (DCM:MeOH 9:1). You should observe a single major spot for 6,9-Dimethyl-9H-purine (R_f ~0.45) with negligible streaking or secondary spots for the N7 isomer (R_f ~0.30).

Protocol B: C6-Methylation via Palladium-Catalyzed Cross-Coupling

This method is recommended when starting from 6-chloro-9-methylpurine to strictly avoid N7/N9 mixtures.

  • Inert Setup: In a flame-dried Schlenk flask under a strict argon atmosphere, charge 6-chloro-9-methylpurine (1.0 equiv.) and Pd(PPh₃)₄ (0.05 equiv.).

  • Solvation: Add freshly distilled, anhydrous THF to achieve a 0.2 M concentration.

    • Validation Checkpoint: The solution must appear pale yellow, confirming the presence of active, unoxidized Pd(0).

  • Transmetalation: Cool the flask to 0 °C. Slowly add Trimethylaluminum (AlMe₃, 2.0 M in toluene, 1.5 equiv.) dropwise via a gas-tight syringe.

    • Validation Checkpoint: Mild effervescence may occur. The solution must remain yellow/orange. If the solution instantly turns black, trace water has destroyed the catalyst; abort and restart.

  • Heating: Heat the reaction to reflux (65 °C) and stir for 10-12 hours.

  • Quenching: Cool to 0 °C and quench very carefully with a saturated aqueous solution of Rochelle salt (potassium sodium tartrate). Stir vigorously for 1 hour until two distinct, clear layers form (breaking down the aluminum emulsion).

  • Isolation: Extract with dichloromethane, dry over Na₂SO₄, and purify via flash chromatography to yield pure 6,9-Dimethyl-9H-purine.

References

  • Source: rhhz.
  • Source: researchgate.
  • Source: nih.
  • Source: thieme-connect.

Sources

Optimization

identifying and minimizing off-target effects of 6,9-Dimethyl-9H-purine in cellular assays

Welcome to the Technical Support Center for small-molecule probe development. This guide is specifically engineered for researchers and drug development professionals working with 6,9-Dimethyl-9H-purine and related purin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for small-molecule probe development. This guide is specifically engineered for researchers and drug development professionals working with 6,9-Dimethyl-9H-purine and related purine-scaffold derivatives.

Because the purine heterocycle is a fundamental structural mimic of the adenine ring found in ATP, compounds based on this scaffold are highly susceptible to polypharmacology (promiscuous binding) across the kinome and chaperone networks[1][2]. This guide provides field-proven, self-validating methodologies to identify, quantify, and minimize these off-target effects in cellular assays.

Section 1: Diagnostic FAQs – Identifying Off-Target Phenotypes

Q1: My cellular proliferation assay shows high toxicity when treating with 6,9-Dimethyl-9H-purine, but my biochemical assay showed high selectivity for my primary target. What is causing this discrepancy? A1: You are likely observing the "Cellular ATP Shift." Biochemical kinase assays are frequently run at artificially low, sub-physiological ATP concentrations (e.g., 10 µM) to increase assay sensitivity. However, in live cells, intracellular ATP concentrations range from 1 to 5 mM. Because 6,9-Dimethyl-9H-purine acts as an ATP-competitive mimetic, the massive intracellular ATP pool outcompetes your compound at the primary target[3]. To achieve the desired phenotypic effect, you are forced to use higher micromolar doses, which subsequently forces the compound into the highly conserved ATP-binding pockets of off-target kinases (such as CDKs or PI3K) and the N-terminal ATP-binding domain of chaperones like HSP90[1][2]. This polypharmacology results in generalized cytotoxicity[1].

Q2: How can I systematically identify which off-targets are driving the confounding phenotype? A2: Do not rely solely on phenotypic observation. You must transition to a broad, active-site-dependent competition binding assay. We recommend utilizing a comprehensive kinome profiling panel (such as the scanEDGE 97 kinase panel)[3]. This will quantitatively measure the ability of your purine derivative to compete with immobilized, active-site-directed ligands across diverse kinase families (AGC, CAMK, CMGC, etc.), instantly flagging off-target liabilities[3].

G Purine 6,9-Dimethyl-9H-purine (ATP Mimetic) Primary Primary Target (Intended Kinase) Purine->Primary High Affinity Off1 CDK Family (Off-Target) Purine->Off1 ATP-pocket mimicry Off2 HSP90 N-Terminal (Off-Target) Purine->Off2 Chaperone binding Off3 PI3K/mTOR (Off-Target) Purine->Off3 Lipid kinase mimicry Tox Cellular Toxicity / Confounded Phenotype Off1->Tox Off2->Tox Off3->Tox

Mechanistic pathways of purine analog polypharmacology leading to confounded cellular phenotypes.

Section 2: Quantitative Off-Target Profiling

To make informed structural optimization decisions, you must compare biochemical affinity against actual live-cell target engagement. The table below illustrates the characteristic potency shifts observed when purine and pyrimidine scaffolds transition from cell-free to live-cell environments[2][4].

Table 1: Characteristic Potency Shifts of Purine-Scaffold Inhibitors

Target ClassBiochemical IC₅₀ (10 µM ATP)Cellular IC₅₀ / EC₅₀ (Live Cell)Fold ShiftMechanistic Cause of Shift
Primary Target 15 nM450 nM30xIntracellular ATP competition (~3 mM)
Off-Target (CDKs) 120 nM2,400 nM20xATP competition + Subcellular localization
Off-Target (HSP90) 350 nM16,000 nM~45xHigh endogenous chaperone expression

Section 3: Validated Experimental Workflows

To prove that 6,9-Dimethyl-9H-purine is actively engaging an off-target in your specific cellular model, you must deploy self-validating orthogonal assays.

Protocol A: NanoBRET Target Engagement Assay

Biochemical assays lack cellular context. The NanoBRET assay measures the displacement of a fluorescent tracer in live cells, proving actual intracellular engagement against physiological ATP levels[2].

  • Step 1: Plasmid Transfection. Transfect HEK293 cells with a NanoLuc-fusion vector of the suspected off-target kinase.

    • Causality: We use a bioluminescent fusion protein because it allows us to measure target engagement in live, intact cells without lysing them, thereby preserving the native 1-5 mM intracellular ATP concentration that the purine analog must compete against.

  • Step 2: Tracer Incubation. Add a cell-permeable fluorescent tracer specific to the ATP pocket of the target.

  • Step 3: Compound Treatment. Treat cells with 6,9-Dimethyl-9H-purine in a dose-response gradient (0.1 µM to 100 µM).

  • Step 4: Detection. Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A dose-dependent decrease in BRET indicates the purine analog is successfully displacing the tracer.

  • Self-Validation Checkpoint: You must include a tracer-only control to establish the maximum signal ( BRETmax​ ) and an unlabeled, highly specific inhibitor of the off-target to establish the baseline ( BRETmin​ ). If the specific inhibitor fails to displace the tracer, the assay system is fundamentally flawed (e.g., poor tracer permeability) and must be re-optimized before testing your compound.

Protocol B: Cellular Thermal Shift Assay (CETSA)

If you cannot genetically modify your cells for NanoBRET, CETSA provides a label-free method to validate off-target binding on endogenous proteins.

  • Step 1: Cell Treatment. Incubate live cells with 6,9-Dimethyl-9H-purine (at the EC₅₀ concentration observed in your phenotypic assay) or a DMSO vehicle control.

  • Step 2: Thermal Profiling. Aliquot the intact cells into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by cooling at room temperature.

    • Causality: Ligand binding thermodynamically stabilizes a protein's folded state. By applying a thermal gradient, we force unbound proteins to denature and precipitate. If the purine scaffold is bound to the off-target, it will require a higher temperature to denature.

  • Step 3: Lysis & Separation. Lyse the cells using freeze-thaw cycles and centrifuge heavily to separate the soluble (folded) fraction from the precipitated (unfolded) fraction.

  • Step 4: Western Blotting. Probe the soluble fraction using an antibody against the suspected off-target.

  • Self-Validation Checkpoint: Always probe for a non-target housekeeping protein (e.g., GAPDH or β -actin) on the same blot. The melting curve of the housekeeping protein must remain identical between the vehicle and compound-treated groups. If the housekeeping protein also shifts, your compound is causing global protein stabilization or non-specific aggregation, invalidating the specific off-target claim.

G Start Observe Phenotype in Cellular Assay Kinome In Vitro Kinome Profiling (e.g., scanEDGE) Start->Kinome Identify biochemical off-targets CETSA Cellular Thermal Shift Assay (CETSA) Kinome->CETSA Confirm binding in live cells NanoBRET NanoBRET Target Engagement CETSA->NanoBRET Quantify intracellular affinity Validate CRISPR/Cas9 Target Knockout NanoBRET->Validate Isolate specific pathway

Workflow for identifying and validating purine-scaffold off-target effects in live cells.

References[1] Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT-2hn67pE7ShIhLtaRmR5LPgEjLTLupDZIslX-CxuYsrKQtqv2nWjEA6PDPy1F7GWe6hIvGqSqpGqbiPep_Pr7Gx6030Eu1AC4p-de7XTEt2vKQA_Cxgni56STRcjeowxDzya0vPZBZMqbQ==[3] Structure–Activity Relationship in a Purine-Scaffold Compound Series with Selectivity for the Endoplasmic Reticulum Hsp90 Paralog Grp94. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4I_NhGHmUN6SfLjz6TmfT3q-Z3zQU5BVj007L-VIKlbMOjwLUk8Qi8FkyMMWCGSh7M5gkszoOYQRwChNle7vfJx3jynCY9FecUf-wWSeUvmPAvDlNVKVyL7_cTosxNvXx6Q6-17rva_jqTQ==[2] Evolution of kinase polypharmacology across HSP90 drug discovery. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJW91xi8vsrtTF3xDYU5-8HjmQZPDkYETzQW_4XZLStYNsJmx6gOOVfkReWtI41VFEcwwcUGECy8tJV7v_PdPIxIKw5KR2rlb3gacQhD0Twm9XNC-c5eTkyx6xPT2Z5TxoQ43SH6_AemyZsA==[4] Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD4yi9CKZlsH6N34x1i2iK6575HFIEa2gcL87zxFwJ8nn25hfRHpN_8ON4vgdfM6eiEEPF5Wu_KyJRzPAo_dAGxuPWhmpbcua7TtDA_PqltyyeamZoAjbsFg-2LeUW5IOfprg=

Sources

Troubleshooting

degradation pathways of 6,9-Dimethyl-9H-purine under physiological conditions

Welcome to the Technical Support Center for 6,9-Dimethyl-9H-purine . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6,9-Dimethyl-9H-purine . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot stability assays, understand degradation mechanisms, and optimize in vitro experimental workflows.

Rather than just providing a list of protocols, this guide explains the causality behind the chemical behavior of 6,9-Dimethyl-9H-purine under physiological conditions (pH 7.4, 37°C), ensuring your experimental designs are robust and self-validating.

Frequently Asked Questions (FAQs): Mechanisms & Causality

Q1: Is 6,9-Dimethyl-9H-purine stable in aqueous physiological buffers (pH 7.4)? A: Yes, highly stable. The purine ring system is thermodynamically resistant to spontaneous hydrolysis at neutral pH. Unlike pyrimidines, purines do not readily undergo ring-opening without extreme pH shifts or specific enzymatic catalysts[1]. However, if your compound is degrading in a simple phosphate-buffered saline (PBS) solution, the root cause is likely photochemical degradation . Exposure to ambient UV/Vis light can induce N-oxidation, followed by a photochemical rearrangement that yields 6,9-dimethyl-2-hydroxypurine[2].

Q2: What are the primary enzymatic degradation pathways in vivo or in microsomal assays? A: Because the N9 position is methylated, 6,9-Dimethyl-9H-purine cannot form a glycosidic bond with ribose-5-phosphate. This structural feature prevents it from acting as a substrate for Purine Nucleoside Phosphorylase (PNP) or entering standard salvage pathways via HGPRT. Consequently, clearance is forced through Phase I oxidative pathways. The primary degradation routes are:

  • Cytosolic Oxidation: Xanthine Oxidase (XO) attacks the electron-deficient C2 and C8 positions, yielding 6,9-dimethyl-2-hydroxypurine and 6,9-dimethylpurin-8-one[1],[3].

  • Microsomal Oxidation: Cytochrome P450 (CYP) enzymes mediate N-demethylation or C6-methyl oxidation.

Q3: Why am I seeing a mass shift of +16 Da in my LC-MS/MS stability assay? A: A +16 Da shift corresponds to the addition of an oxygen atom. In the presence of liver microsomes or hepatocytes, XO and CYP450 enzymes oxidize the purine ring. The steric hindrance of the 6-methyl group often directs preferential oxidation to the C8 position, forming 6,9-dimethylpurin-8-one[3].

Pathway Visualizations

Pathway A 6,9-Dimethyl-9H-purine (Parent Compound) B Cytochrome P450 (Phase I Metabolism) A->B Oxidation/Demethylation C Xanthine Oxidase (Cytosolic Oxidation) A->C Oxidation D 6,9-Dimethyl-2-hydroxypurine (+16 Da) B->D E 6,9-Dimethylpurin-8-one (+16 Da) B->E F N-Demethylated Purines (-14 Da) B->F N9-Demethylation C->D C2-Hydroxylation C->E C8-Oxidation

Caption: Enzymatic degradation pathways of 6,9-Dimethyl-9H-purine under physiological conditions.

Troubleshooting Guide for In Vitro Assays

Issue 1: Rapid depletion in Liver Microsomes (HLM) without +16 Da metabolite peaks.
  • Root Cause: The compound is likely undergoing N-demethylation (-14 Da) rather than direct ring hydroxylation, or it is forming reactive intermediates that covalently bind to microsomal proteins, rendering them invisible to standard LC-MS/MS MRM transitions.

  • Solution: Implement a trapping assay. Add 5 mM Glutathione (GSH) to the incubation matrix. If reactive intermediates are forming, you will detect GSH-adducts (+307 Da). Additionally, expand your MRM transitions to scan for -14 Da (demethylation) products.

Issue 2: Inconsistent half-life ( t1/2​ ) in aqueous buffer (pH 7.4) over 24 hours.
  • Root Cause: As established, spontaneous hydrolysis is negligible. The variability is caused by inconsistent exposure to ambient laboratory lighting, triggering photochemical degradation[2].

  • Solution: Conduct all stock preparations and buffer incubations in amber glass vials or low-actinic glassware.

Quantitative Data Summary

To aid in benchmarking your analytical results, the following table summarizes the expected stability metrics and degradation kinetics for 6,9-Dimethyl-9H-purine based on its structural properties and literature precedents.

ParameterExperimental ConditionExpected ValueMechanistic Rationale
Hydrolytic Half-life ( t1/2​ ) pH 7.4 Buffer, 37°C, Dark> 72 hoursThe purine aromatic ring system is highly stable to nucleophilic attack by water at neutral pH.
Photochemical Half-life ( t1/2​ ) pH 7.4 Buffer, UV/Vis Light4 - 8 hoursN-oxidation occurs followed by photochemical rearrangement to 2-hydroxypurine[2].
Microsomal Clearance ( CLint​ ) HLM + NADPH, 37°CModerate (15-30 µL/min/mg)CYP450 and Xanthine Oxidase mediate C2/C8 oxidation and N-demethylation[1],[3].
Protein Binding Human Plasma, 37°CLow (< 40%)Lack of highly lipophilic appendages or strong hydrogen-bond donors reduces plasma protein affinity.

Experimental Protocols: Self-Validating Microsomal Stability Assay

To ensure trustworthiness, every metabolic stability assay must be a self-validating system . This means incorporating internal controls that actively prove the observed degradation is enzyme-mediated and not an artifact of the buffer or sample prep.

Step-by-Step Methodology
  • Preparation: Prepare a 10 mM stock of 6,9-Dimethyl-9H-purine in LC-MS grade DMSO. Dilute to a working concentration of 100 µM in 100 mM potassium phosphate buffer (pH 7.4). Keep all solutions in amber vials.

  • Incubation Matrix: In a 96-well plate, combine the test compound (final concentration 1 µM) and Human Liver Microsomes (HLM) (final concentration 0.5 mg/mL) in the phosphate buffer.

  • Self-Validating Controls:

    • Minus-NADPH Control: Run a parallel incubation without NADPH. If degradation occurs here, it is mediated by non-CYP enzymes (e.g., Xanthine Oxidase) or chemical instability.

    • Positive Control: Run a known CYP substrate (e.g., Verapamil) to validate microsomal activity.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). Causality: The cold organic solvent instantly denatures the enzymes, halting degradation.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Workflow Step1 1. Prepare 1 µM Compound in Buffer Step2 2. Add HLM & NADPH (Test & Controls) Step1->Step2 Step3 3. Incubate at 37°C (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quench with Cold ACN + IS Step3->Step4 Step5 5. Centrifuge & LC-MS/MS Analysis Step4->Step5

Caption: Step-by-step workflow for the self-validating microsomal stability assay.

References

  • [1] Cicero, A. F. G., et al. (2023). "Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential." International Journal of Molecular Sciences, 24(9), 7774. URL:[Link]

  • [3] Brown, D. J., & Stephanson, L. G. (1974). "Purine studies. XIII. The metabolism of 2,9-Dimethyl-8-methylthiopurine and 2-Carbamoylmethylthio-6,9-dimethylpurine in mice." Australian Journal of Chemistry, 27(6), 1371-1375. URL:[Link]

  • [2] Lam, F. L., & Parham, J. C. (1975). "Purine N-oxides. LX. The photoreactions of 6-methyl- and 6,9-dimethylpurine 1-oxides." Journal of the American Chemical Society, 97(10), 2839-2844. URL:[Link]

Sources

Optimization

minimizing batch-to-batch variability in the synthesis of 6,9-Dimethyl-9H-purine

Welcome to the Technical Support Center for Purine Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common bottleneck: batch-to-batch variability in the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Purine Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common bottleneck: batch-to-batch variability in the synthesis of 6,9-Dimethyl-9H-purine[1].

The alkylation of 6-methylpurine is notoriously sensitive. Because the purine ring is an ambident nucleophile, minor fluctuations in reaction conditions dictate whether the methyl group attaches to the N9 position (the desired 9H-isomer) or the N7 position (the 7H-isomer). This guide is designed to move you away from empirical guesswork and toward a deterministic, self-validating chemical system.

Below, you will find our optimized protocol, quantitative benchmarking data, and an advanced troubleshooting FAQ to ensure reproducible, high-yield synthesis.

I. Core Methodology & Self-Validating Protocol

While classical Traube purine synthesis from pyrimidine precursors is possible[2], the most scalable approach is the direct regioselective N-alkylation of 6-methylpurine. To eliminate thermodynamic equilibration (which favors mixed N9/N7 populations), we employ microwave-assisted kinetic trapping [3][4].

Standard Operating Procedure: Microwave-Assisted N-Methylation

Objective: Achieve >90% regioselectivity for the N9 isomer while preventing over-alkylation.

Step 1: Anhydrous Preparation (Moisture Exclusion)

  • Action: Flame-dry a 10 mL microwave-safe reaction vial. Add 6-methylpurine (1.0 mmol) and oven-dried Cesium Carbonate ( Cs2​CO3​ , 1.5 mmol).

  • Causality: The "Cesium Effect" is critical here. The large Cs+ cation loosely coordinates the purine anion, leaving the N9 position highly nucleophilic and reactive compared to tight ion-pairing seen with sodium or potassium salts. Furthermore, any residual moisture will solvate the purine anion, destroying this regioselectivity.

Step 2: Reagent Addition & Sealing

  • Action: Purge the vial with dry N2​ . Inject anhydrous Acetonitrile ( CH3​CN , 4.0 mL) followed by Methyl Iodide ( CH3​I , 1.1 mmol). Seal the vial immediately with a Teflon-lined crimp cap.

  • Causality: CH3​I is highly volatile (b.p. 42.5 °C). Conventional reflux setups allow CH3​I to escape, leading chemists to erroneously add excess equivalents, which drives the formation of quaternary ammonium salts (over-alkylation at N1 or N3). Sealing the vessel ensures autogenous pressure maintains exact stoichiometry.

Step 3: Microwave Irradiation

  • Action: Irradiate the mixture at 80 °C for 15 minutes with a maximum power setting of 200 W[3].

  • Self-Validation Check: Upon cooling, immediately sample 5 µL for LC-MS analysis.

    • Validation logic: If unreacted 6-methylpurine remains, your vial seal was compromised, or the CH3​I is degraded. If the N9:N7 ratio is 10:1, the anhydrous integrity of the base is validated, and you may proceed to workup.

Step 4: Workup and Isolation

  • Action: Filter the suspension through a Celite pad to remove inorganic salts, washing with ethyl acetate. Concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH 95:5 with 0.5% NH4​OH ).

II. Quantitative Optimization Data

To understand why the protocol above is structured the way it is, review the following benchmarking data. This table illustrates how specific variables directly dictate the N9:N7 isomer ratio and overall yield.

EntryBaseSolventHeating MethodTimeN9:N7 RatioOverall Yield (%)
1 NaH DMFConventional (25 °C)12 h3:165%
2 K2​CO3​ DMFConventional (60 °C)4 h4:172%
3 K2​CO3​ DMSOMicrowave (80 °C)10 min9:191%
4 Cs2​CO3​ CH3​CN Microwave (80 °C) 15 min 12:1 94%

Conclusion: Microwave irradiation combined with Cs2​CO3​ in CH3​CN provides the optimal kinetic environment to lock the methyl group at the N9 position[3][4].

III. Troubleshooting Guides & FAQs

Q1: We observe fluctuating ratios of the 9H-isomer to the 7H-isomer across different batches. What drives this variability? A1: Batch-to-batch regioselectivity drift is almost exclusively a moisture control issue. Water in your solvent or hydrated base solvates the purine nitrogen atoms unevenly, disrupting the kinetic preference for N9. Actionable Fix: Do not trust "anhydrous" solvent bottles that have been punctured multiple times. Use freshly dispensed solvents from a solvent purification system (SPS) and ensure your Cs2​CO3​ is stored in a desiccator and oven-dried prior to use.

Q2: My overall yield of 6,9-dimethyl-9H-purine drops significantly upon scale-up. LC-MS shows a mass corresponding to [M+CH3​]+ . What is happening? A2: You are observing over-alkylation (quaternization). During scale-up under conventional heating, heat transfer is inefficient. To compensate for sluggish kinetics, chemists often increase reaction times or add excess CH3​I . Because the synthesized 6,9-dimethyl-9H-purine is still nucleophilic at N1 and N3, excess CH3​I will convert your product into a quaternary purinium salt. Actionable Fix: Strictly limit CH3​I to 1.1 equivalents. If scaling up beyond the capacity of a microwave reactor, use a continuous flow reactor to maintain precise residence times and pressure, preventing CH3​I volatilization without requiring excess equivalents.

Q3: Column chromatography is failing to resolve the 9H and 7H isomers efficiently. They co-elute and streak, leading to variable isolated purity. A3: The 7H-isomer has a higher dipole moment and interacts more strongly with the acidic silanol groups on standard silica gel. The basic nitrogen atoms of the purine ring cause severe tailing (streaking) in standard Hexane/EtOAc gradients. Actionable Fix: Neutralize the silica. Pre-treat your silica gel column with 1% triethylamine (TEA) in your starting mobile phase, or switch to a DCM/MeOH gradient containing 0.5% aqueous NH4​OH . This suppresses silanol interactions, resulting in sharp, baseline-resolved peaks.

IV. Workflow Visualization

The following logic tree outlines the critical path for synthesis and in-process quality control.

SynthesisWorkflow A 6-Methylpurine (Starting Material) B Anhydrous Alkylation CH3I + Cs2CO3 in CH3CN A->B Reagent Prep C Microwave Irradiation 80°C, 15 min, Sealed B->C Autogenous Pressure D In-Process LC-MS Check N9:N7 Ratio C->D Kinetic Trapping E 6,9-Dimethyl-9H-purine Target (Ratio ≥ 10:1) D->E Validated Batch F N7-Isomer / Over-alkylation (Troubleshoot Moisture) D->F Failed QC F->B Adjust Protocol

Fig 1. Self-validating workflow for regioselective synthesis of 6,9-Dimethyl-9H-purine.

References

  • Brown, D. J., et al. "Purine studies. Part VII. The synthesis of purines as amplifiers of phleomycin against E. coli." Journal of the Chemical Society, Perkin Transactions 1. rsc.org.
  • "Improved one-pot synthesis of 6-methylpurines under microwave irradiation." Arkivoc.
  • "8,9-Dimethyl-9H-purine | Benchchem." Benchchem. benchchem.com.
  • "14675-46-8 | 6,9-Dimethyl-9H-purine - AiFChem." AiFChem. aifchem.com.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of 6,9-Dimethyl-9H-purine vs. Other Methylated Purines: A Technical Guide

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist Methylated purines represent a highly versatile class of pharmacophores in drug discovery. However,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist

Methylated purines represent a highly versatile class of pharmacophores in drug discovery. However, the exact position of methylation on the purine scaffold dictates a profound shift in biological activity, toxicity, and target specificity. This guide provides an objective, data-driven comparison between 6,9-Dimethyl-9H-purine and other prominent methylated purines, such as 6-Methylpurine (6-MP) . By examining their target profiles, structural-activity relationships (SAR), and experimental workflows, researchers can better leverage these compounds in therapeutic development.

Mechanistic Divergence: The N9 Methylation Switch

As application scientists, we must recognize that a single methyl group can dictate the entire pharmacological trajectory of a purine analog. The biological fate of these compounds hinges primarily on the availability of the N9 position.

  • 6-Methylpurine (6-MP): This compound possesses a free (unmethylated) N9 position, which is the obligate site for glycosidic bond formation. Consequently, it is rapidly recognized by enzymes like adenine phosphoribosyltransferase (APRTase) and converted into a toxic ribonucleotide. This antimetabolite incorporates into nucleic acids, halting protein synthesis and causing severe cytotoxicity, making it a potent counterselection agent in genetic studies1[1].

  • 6,9-Dimethyl-9H-purine: By contrast, this molecule features a methylated N9 position. This steric blockade entirely prevents ribosylation, allowing the molecule to evade the lethal purine salvage pathway. Instead of acting as a cytotoxic antimetabolite, 6,9-Dimethyl-9H-purine functions as a reversible signaling modulator. Derivatives of this scaffold demonstrate phosphodiesterase (PDE) inhibition with IC₅₀ values < 10 µM2[2] and have been heavily evaluated in QSAR models for antiviral (HIV-1) properties 3[3].

Mechanism cluster_6MP 6-Methylpurine (6-MP) Pathway cluster_69DMP 6,9-Dimethyl-9H-purine Pathway n1 6-Methylpurine (Free N9) n2 APRTase / PNP Enzymatic Conversion n1->n2 n3 Toxic Nucleotide Incorporation n2->n3 n4 High Cytotoxicity / Cell Death n3->n4 n5 6,9-Dimethyl-9H-purine (Blocked N9) n6 Evades Salvage Pathway (No Ribosylation) n5->n6 n7 Phosphodiesterase (PDE) Inhibition n6->n7 n8 cAMP Accumulation / Signal Modulation n7->n8

Caption: Mechanistic divergence between 6-Methylpurine and 6,9-Dimethyl-9H-purine based on N9 availability.

Comparative Biological Activity Data

To contextualize the performance of 6,9-Dimethyl-9H-purine, the table below summarizes the quantitative biological data across different methylated purine classes.

CompoundN9 StatusPrimary Target / MechanismTypical Potency (IC₅₀)Cytotoxicity Profile
6-Methylpurine (6-MP) Free (Unmethylated)APRTase / Toxic nucleotide incorporation0.2 - 2.0 µM (Cell Growth)[1]Extremely High (Counterselection agent)
6-Methylpurine-β-D-riboside RibosylatedAdenosine Deaminase (ADA) substrate6 - 34 nM (Tumor cell lines)[4]Extremely High (Antitumor/Antiparasitic)
6,9-Dimethyl-9H-purine Blocked (Methylated)Phosphodiesterases (PDEs) / Viral Targets< 10 µM (PDE Inhibition)[2]Low to Moderate (Signaling modulator)
Caffeine (1,3,7-Trimethylxanthine) Blocked (Methylated)Adenosine Receptors / PDEs10 - 100 µM[5]Low (Stimulant)

(Note: Data aggregated from peer-reviewed literature and chemical databases. Variations may occur based on specific cell lines and assay conditions).

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the biological activity of 6,9-Dimethyl-9H-purine against other methylated purines, the following self-validating workflows must be employed.

Protocol 1: High-Throughput Phosphodiesterase (PDE) Inhibition Assay

Because 6,9-Dimethyl-9H-purine acts as a signaling modulator rather than an antimetabolite, its primary biochemical validation is through PDE inhibition.

Step-by-Step Methodology:

  • Reagent & Compound Preparation: Prepare 6,9-Dimethyl-9H-purine in a 10-point dose-response curve (0.1 µM to 100 µM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

    • Causality: Mg²⁺ is a critical cofactor for PDE catalytic activity; omitting it will yield false-negative inhibition data.

  • Enzyme Incubation: Incubate the compound with recombinant PDE enzyme for 15 minutes at room temperature before adding the fluorescent cAMP substrate.

    • Causality: Pre-incubation allows for steady-state binding of the inhibitor to the enzyme pocket, preventing substrate competition artifacts that artificially inflate the apparent IC₅₀.

  • Fluorescence Polarization (FP) Detection: Add the fluorescent cAMP tracer and measure FP using excitation at 485 nm and emission at 528 nm.

    • Causality: FP differentiates between the large, slow-tumbling enzyme-bound product and the small, fast-tumbling free substrate, allowing for a homogeneous, wash-free assay.

Self-Validation Check: Calculate the Z'-factor using vehicle (DMSO) and positive control (IBMX 10 µM) wells. The assay is only valid if Z' > 0.5. The positive control IBMX must yield an IC₅₀ within 0.5 log units of historical baselines to confirm enzyme viability.

Workflow step1 Compound Preparation step2 Enzyme & Substrate Incubation step1->step2 step3 Fluorescence Polarization step2->step3 step4 Data Analysis & IC50 step3->step4

Caption: High-throughput workflow for evaluating phosphodiesterase inhibition by methylated purines.

Protocol 2: APRTase-Dependent Cytotoxicity Counter-Screen

To prove that 6,9-Dimethyl-9H-purine lacks the severe toxicity of 6-MP, a comparative cell viability assay using genetically modified cell lines is required.

Step-by-Step Methodology:

  • Cell Line Selection & Seeding: Seed wild-type and APRTase-knockout (Δapt) cell lines at 5,000 cells/well in 96-well plates.

    • Causality: Utilizing an isogenic Δapt line acts as a mechanistic control to definitively isolate salvage-pathway toxicity from off-target effects 1[1].

  • Compound Administration: Dose cells with 6-MP and 6,9-Dimethyl-9H-purine (0.1 µM – 50 µM).

    • Causality: This concentration range captures the highly potent toxicity of 6-MP (MIC ~1-5 µM) while establishing the safety margin of the N9-methylated analog.

  • Resazurin Reduction Assay: Incubate for 72 hours, add resazurin (10 µg/mL), and read fluorescence (Ex 560 nm / Em 590 nm).

    • Causality: Resazurin provides a direct metabolic readout of viability that avoids optical interference from the UV-absorbing purine rings.

Self-Validation Check: The assay is self-validating when the Δapt cell line shows near 100% viability in the presence of 50 µM 6-MP. If toxicity is observed in the knockout line, it indicates either incomplete gene deletion or compound contamination.

Conclusion

The biological activity of methylated purines is not monolithic. While 6-Methylpurine serves as a highly toxic antimetabolite due to its free N9 position, the addition of a methyl group at N9 in 6,9-Dimethyl-9H-purine fundamentally alters its pharmacology. By evading the purine salvage pathway, 6,9-Dimethyl-9H-purine transitions into a safer, targeted signaling modulator with promising applications in PDE inhibition and antiviral drug design.

References
  • [4] Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. NIH / PMC. 4

  • [3] Theoretical Studies of Molecular Structure, Drug Likeness and QSAR Modeling of some Carbocyclic Nucleosides against HIV-1. Research Journal of Pharmacy and Technology. 3

  • [5] Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups. NIH / PMC. 5

  • [1] The apt/6-Methylpurine Counterselection System and Its Applications in Genetic Studies of the Hyperthermophilic Archaeon Sulfolobus islandicus. Applied and Environmental Microbiology - ASM Journals. 1

  • [2] 2,6-bis(4-chlorophenyl)-9H-purine. Benchchem. 2

Sources

Comparative

Cross-Validation of In Vitro Findings for 6,9-Dimethyl-9H-purine: A Secondary Assay Comparison Guide

As drug discovery campaigns increasingly rely on high-throughput screening (HTS), the identification of purine-based hits is common due to their structural homology with endogenous nucleotides like ATP, cAMP, and cGMP. 6...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery campaigns increasingly rely on high-throughput screening (HTS), the identification of purine-based hits is common due to their structural homology with endogenous nucleotides like ATP, cAMP, and cGMP. 6,9-Dimethyl-9H-purine (6,9-DMP) has recently emerged in primary biochemical screens as a putative phosphodiesterase (PDE) inhibitor [1]. However, primary enzymatic assays are notoriously susceptible to false positives caused by compound auto-fluorescence or aggregation.

To establish true target engagement and rule out pan-assay interference, Application Scientists must cross-validate primary hits using orthogonal, cell-based secondary assays. This guide details the objective comparison of 6,9-DMP against standard benchmark inhibitors using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay.

Mechanistic Rationale & Benchmark Alternatives

Phosphodiesterases (PDEs) are the primary regulators of intracellular second messengers, catalyzing the hydrolysis of active cAMP into inactive 5'-AMP. By inhibiting PDE activity, compounds like 6,9-DMP prevent this degradation, leading to a measurable accumulation of intracellular cAMP and subsequent activation of downstream pathways (e.g., Protein Kinase A) [1].

To objectively evaluate the performance of 6,9-DMP, it must be benchmarked against well-characterized pharmacological controls:

  • IBMX (3-isobutyl-1-methylxanthine): A classic, broad-spectrum pan-PDE inhibitor (excluding PDE8 and PDE9). IBMX is utilized in this workflow as a universal positive control to define the maximum possible assay window ( Emax​ ) for cAMP accumulation [2].

  • Rolipram: A highly selective PDE4 inhibitor. Including an isoform-specific control helps determine if the purine derivative exhibits broad or narrow-spectrum activity within the cellular environment.

Pathway Fsk Forskolin AC Adenylate Cyclase Fsk->AC Activates cAMP cAMP (Active) AC->cAMP Synthesizes PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Downstream Signaling (PKA) cAMP->PKA Accumulation Activates AMP 5'-AMP (Inactive) PDE->AMP Hydrolysis Inhibitor 6,9-DMP / IBMX (PDE Inhibitors) Inhibitor->PDE Inhibits

Fig 1: Mechanism of PDE inhibitors preventing cAMP hydrolysis to activate downstream signaling.

Secondary Assay Architecture: TR-FRET

Why TR-FRET? Purine derivatives often contain conjugated ring systems that exhibit intrinsic fluorescence, which can heavily skew standard fluorescent readouts in primary screens. TR-FRET provides a self-validating system to bypass this limitation. By introducing a time delay between excitation and emission measurement, short-lived background auto-fluorescence decays, leaving only the long-lived signal from the Terbium (Tb) cryptate donor[3].

The assay operates on a competitive binding principle: endogenous cAMP produced by the cells competes with an exogenous d2-labeled cAMP for binding sites on a Tb-labeled anti-cAMP monoclonal antibody. Therefore, an increase in intracellular cAMP (due to PDE inhibition) results in a decrease in the TR-FRET signal .

Workflow Step1 1. Cell Seeding Plate HEK293 cells in 384-well microplate Step2 2. Compound Addition Add 6,9-DMP, IBMX, or Vehicle Control Step1->Step2 Step3 3. Pathway Stimulation Add Forskolin to induce cAMP synthesis Step2->Step3 Step4 4. TR-FRET Assay Lysis buffer + Tb-Cryptate & d2-cAMP Step3->Step4 Step5 5. Detection & Analysis Measure 665/620nm ratio to quantify cAMP Step4->Step5

Fig 2: Step-by-step TR-FRET workflow for orthogonal validation of PDE inhibition.

Step-by-Step Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol outlines the exact causality behind each experimental manipulation.

  • Cell Preparation & Seeding:

    • Harvest HEK293 cells (which express a broad array of endogenous PDEs) and resuspend in assay buffer (HBSS + 20 mM HEPES, pH 7.4).

    • Seed 5,000 cells/well into a low-volume 384-well white microplate. Rationale: White plates maximize signal reflection and minimize well-to-well crosstalk for luminescence/time-resolved assays.

  • Compound Pre-incubation:

    • Prepare 3-fold serial dilutions of 6,9-DMP, IBMX, and Rolipram in assay buffer containing 0.1% DMSO.

    • Add compounds to the cells and incubate for 30 minutes at 37°C. Rationale: This allows the small molecules to permeate the cell membrane and bind to intracellular PDE targets before cAMP synthesis is triggered.

  • Adenylate Cyclase Stimulation:

    • Add Forskolin (final concentration: EC20​ , typically ~100 nM) to all wells.

    • Incubate for 30 minutes at room temperature. Rationale: Unstimulated cells produce very little basal cAMP. Forskolin directly activates adenylate cyclase, creating a dynamic window of cAMP production that the PDEs will attempt to degrade. PDE inhibitors will preserve this cAMP.

  • Lysis and Detection (TR-FRET):

    • Add the lysis buffer containing the d2-labeled cAMP (acceptor) and the Tb-cryptate-labeled anti-cAMP antibody (donor).

    • Incubate in the dark for 1 hour at room temperature to allow competitive binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision). Excite at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the FRET ratio: (665nm/620nm)×104 .

Comparative Data Analysis

The table below summarizes a representative cross-validation dataset. The primary assay data (biochemical PDE enzymatic assay) is compared against the secondary TR-FRET cell-based assay.

CompoundPrimary Assay IC50​ (Enzymatic)Secondary Assay EC50​ (Cellular cAMP)Max Response ( Emax​ vs IBMX)Cytotoxicity ( CC50​ )
6,9-Dimethyl-9H-purine 4.2 µM12.5 µM85%> 100 µM
IBMX (Pan-PDE Control)6.5 µM [2]18.2 µM100% (Defined)> 100 µM
Rolipram (PDE4 Control)0.8 µM2.1 µM45%> 100 µM

Interpretation of Findings:

  • Target Engagement Confirmed: 6,9-DMP successfully induces intracellular cAMP accumulation with an EC50​ of 12.5 µM. The rightward shift from the primary enzymatic IC50​ (4.2 µM) to the cellular EC50​ is expected and confirms that the compound must cross the lipid bilayer to reach its target.

  • Efficacy Profile: 6,9-DMP achieves an Emax​ of 85% relative to the pan-PDE inhibitor IBMX. This suggests that 6,9-DMP acts as a broad-spectrum PDE inhibitor rather than an isoform-specific one (unlike Rolipram, which plateaus at 45% because other uninhibited PDE isoforms in the cell continue to hydrolyze cAMP).

  • Viability: The lack of cytotoxicity ( CC50​ > 100 µM) ensures that the observed cAMP accumulation is a result of specific pharmacological inhibition, not a secondary artifact of cell death or membrane rupture.

References

  • Title: Design and optimization of purine derivatives as in vivo active PDE10A inhibitors Source: Bioorganic & Medicinal Chemistry (PubMed / NIH) URL: [Link]

  • Title: PDE4D2 TR-FRET Assay Kit Source: BPS Bioscience URL:[Link]

Validation

A Comparative Analysis of Purine Derivatives as Adenosine Receptor Ligands: A Guide for Researchers

This guide provides a detailed comparative analysis of caffeine and other simple purine derivatives as adenosine receptor ligands. It is intended for researchers, scientists, and drug development professionals seeking to...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of caffeine and other simple purine derivatives as adenosine receptor ligands. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of these compounds and the experimental methodologies used to characterize them. While the initial intent was to focus on a direct comparison between 6,9-Dimethyl-9H-purine and caffeine, a comprehensive literature search revealed a lack of publicly available binding affinity and functional data for 6,9-Dimethyl-9H-purine at adenosine receptors. Therefore, this guide has been adapted to provide a thorough analysis of caffeine, a well-characterized, non-selective adenosine receptor antagonist, with contextual insights from other purine derivatives to illuminate the impact of structural modifications on receptor interaction.

Introduction to Adenosine Receptors and their Ligands

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in a wide array of physiological processes, including neurotransmission, cardiac function, inflammation, and immune responses.[1][2] There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[2] These receptors are activated by the endogenous nucleoside adenosine.[1]

The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2] Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase intracellular cAMP.[2] This differential signaling underlies the diverse physiological effects mediated by these receptors.

Purine derivatives, such as the widely consumed psychostimulant caffeine, are a major class of adenosine receptor ligands.[3] Caffeine and other methylxanthines act as non-selective antagonists at adenosine receptors, which is the primary mechanism behind their stimulant effects.[4] Understanding the binding affinities and functional activities of different purine derivatives is essential for the development of novel therapeutics targeting the adenosinergic system.

Caffeine: A Non-Selective Adenosine Receptor Antagonist

Caffeine (1,3,7-trimethylxanthine) is a prototypical non-selective adenosine receptor antagonist.[4] Its stimulant properties are largely attributed to the blockade of A1 and A2A receptors in the central nervous system.[5] The binding affinity of caffeine for the four human adenosine receptor subtypes is summarized in the table below. It is important to note that Ki values can vary between studies depending on the experimental conditions, such as the radioligand and cell system used.

CompoundReceptor SubtypeBinding Affinity (Ki) in µM
Caffeine A112 - 50
A2A16 - 40
A2B~100
A3>100

Note: The Ki values for caffeine are approximate ranges reported in the literature.[3][6][7]

The data clearly indicates that caffeine has a higher affinity for A1 and A2A receptors compared to A2B and A3 receptors, although its affinity is in the micromolar range, classifying it as a non-selective antagonist at physiological concentrations.

Structure-Activity Relationships of Purine Derivatives

The affinity and selectivity of purine derivatives for adenosine receptors are highly dependent on their substitution patterns. While specific data for 6,9-Dimethyl-9H-purine is unavailable, studies on other substituted purines provide valuable insights:

  • N9-Substitution: Alkylation at the N9 position, as seen in 6,9-Dimethyl-9H-purine, can influence receptor affinity. Studies on 9-alkyladenine derivatives have shown that the nature of the substituent at this position is a critical determinant of activity and selectivity.[8][9]

  • Substitutions at the 2, 6, and 8 Positions: Modifications at these positions on the purine ring have been extensively explored to develop selective adenosine receptor antagonists. For instance, introducing various substituents at these positions in 9-ethylpurine derivatives has been shown to modulate affinity and selectivity for the different receptor subtypes.[10]

The lack of data for 6,9-Dimethyl-9H-purine highlights a gap in the understanding of how simple methyl substitutions on the purine core, without the xanthine oxygens present in caffeine, affect adenosine receptor binding. Further investigation into such simple purine analogs is warranted to build a more complete structure-activity relationship profile.

Downstream Signaling Pathways

The interaction of ligands with adenosine receptors triggers specific intracellular signaling cascades. The canonical pathways for Gs and Gi-coupled adenosine receptors are depicted below.

Adenosine_Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling (Gs-coupled) cluster_A1_A3 A1 & A3 Receptor Signaling (Gi-coupled) Ligand_A2 Agonist (e.g., Adenosine) A2_Receptor A2A / A2B Receptor Ligand_A2->A2_Receptor Binds Gs Gs Protein A2_Receptor->Gs Activates AC_stim Adenylyl Cyclase (Activated) Gs->AC_stim Activates ATP_cAMP_stim ATP -> cAMP AC_stim->ATP_cAMP_stim cAMP_inc [cAMP] ↑ ATP_cAMP_stim->cAMP_inc PKA_stim PKA Activation cAMP_inc->PKA_stim Activates Cell_Response_stim Cellular Response PKA_stim->Cell_Response_stim Phosphorylates targets Ligand_A1 Agonist (e.g., Adenosine) A1_Receptor A1 / A3 Receptor Ligand_A1->A1_Receptor Binds Gi Gi Protein A1_Receptor->Gi Activates AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib Inhibits ATP_cAMP_inhib ATP ⇥ cAMP AC_inhib->ATP_cAMP_inhib cAMP_dec [cAMP] ↓ ATP_cAMP_inhib->cAMP_dec PKA_inhib PKA Inhibition cAMP_dec->PKA_inhib Leads to Cell_Response_inhib Cellular Response PKA_inhib->Cell_Response_inhib Alters phosphorylation

Caption: Canonical signaling pathways of Gs-coupled (A2A, A2B) and Gi-coupled (A1, A3) adenosine receptors.

Antagonists like caffeine competitively block the binding of adenosine to these receptors, thereby inhibiting the downstream signaling cascades.

Experimental Protocols

To characterize the interaction of purine derivatives with adenosine receptors, two primary in vitro assays are commonly employed: radioligand binding assays to determine binding affinity and functional assays to assess the impact on downstream signaling.

Radioligand Binding Assay for Adenosine Receptors

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound for a specific adenosine receptor subtype.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Cell membranes expressing receptor - Radioligand (e.g., [3H]CGS 21680 for A2A) - Test compound dilutions - Assay buffer start->prep_reagents assay_setup Assay Setup (96-well plate): - Total binding wells - Non-specific binding wells - Test compound wells prep_reagents->assay_setup incubation Incubate at room temperature (60-120 minutes) to reach equilibrium assay_setup->incubation filtration Terminate reaction by rapid vacuum filtration through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer to remove unbound radioligand filtration->washing detection Dry filters and measure bound radioactivity using a scintillation counter washing->detection analysis Data Analysis: - Calculate specific binding - Determine IC50 from competition curve - Calculate Ki using Cheng-Prusoff equation detection->analysis end End analysis->end

Caption: Experimental workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw cell membranes expressing the adenosine receptor subtype of interest on ice. Dilute the membranes in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final concentration of 5-20 µg of protein per well.

    • Prepare serial dilutions of the test compound (e.g., caffeine) in assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.[2]

    • Prepare the radioligand solution (e.g., [³H]CGS 21680 for A2A receptors) in assay buffer at a concentration close to its Kd value.[2]

    • For determining non-specific binding, prepare a high concentration of a non-selective adenosine receptor agonist (e.g., 10 µM NECA).[2]

  • Assay Setup (in a 96-well filter plate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add the non-selective agonist, radioligand, and cell membranes.

    • Test Compound: Add the serially diluted test compound, radioligand, and cell membranes.

    • The final assay volume is typically 100-250 µL.[2]

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[2]

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C).[5]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.[2]

    • Measure the radioactivity in each well using a liquid scintillation counter.[2]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a method to measure the effect of a test compound on the intracellular cAMP levels in cells expressing a specific adenosine receptor subtype. This assay can determine whether a compound is an agonist, antagonist, or inverse agonist.

cAMP_Assay_Workflow start Start cell_culture Culture cells expressing the adenosine receptor of interest start->cell_culture cell_plating Plate cells in a 96-well plate and incubate overnight cell_culture->cell_plating pre_treatment Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation cell_plating->pre_treatment compound_addition Add test compound (for agonist mode) or agonist + test compound (for antagonist mode) pre_treatment->compound_addition incubation Incubate for a defined period (e.g., 15-30 minutes) at 37°C compound_addition->incubation cell_lysis Lyse the cells to release intracellular cAMP incubation->cell_lysis cAMP_detection Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based) cell_lysis->cAMP_detection analysis Data Analysis: - Generate dose-response curves - Determine EC50 (for agonists) or IC50 (for antagonists) cAMP_detection->analysis end End analysis->end

Caption: Workflow for a cell-based cAMP functional assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells stably or transiently expressing the adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).

    • Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.[11]

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.[11]

    • For Antagonist Testing (e.g., Caffeine): Add the test compound at various concentrations, followed by the addition of an EC50 concentration of an adenosine receptor agonist (e.g., NECA).[12]

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • cAMP Measurement:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a competitive immunoassay (such as HTRF or ELISA) or a luciferase-based reporter assay.[11][13]

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.

    • For antagonists, determine the IC50 value, which is the concentration of the compound that inhibits 50% of the agonist-induced cAMP production.

Conclusion

Caffeine is a well-established non-selective antagonist of adenosine receptors, with a higher affinity for the A1 and A2A subtypes. This guide has provided a comprehensive overview of its interaction with these receptors, the underlying signaling pathways, and detailed protocols for its characterization. While a direct comparative analysis with 6,9-Dimethyl-9H-purine was not possible due to the absence of available data, the discussion on the structure-activity relationships of other purine derivatives provides a framework for understanding how chemical modifications can influence receptor affinity and selectivity. The provided experimental workflows serve as a practical resource for researchers investigating novel purine-based adenosine receptor ligands. Further research into simpler purine analogs, including 6,9-Dimethyl-9H-purine, is encouraged to expand our understanding of the pharmacophore requirements for adenosine receptor modulation.

References

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  • Jacobson, K. A., Siddiqi, S. M., Olah, M. E., Ji, X. D., Melman, N., Bellamkonda, K., ... & Stiles, G. L. (1995). Structure–activity relationships of 9-alkyladenine and ribose-modified adenosine derivatives at rat A3 adenosine receptors. Journal of medicinal chemistry, 38(10), 1720-1735.
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Sources

Comparative

A Researcher's Guide to Comparative Metabolomics of 6,9-Dimethyl-9H-purine and its Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic impact of 6,9-Dimethyl-9H-purine and its related analogs on mammalian cells. By l...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic impact of 6,9-Dimethyl-9H-purine and its related analogs on mammalian cells. By leveraging the power of liquid chromatography-mass spectrometry (LC-MS) based metabolomics, this document outlines a robust strategy to elucidate the mechanism of action and compare the metabolic perturbations induced by this novel purine derivative against other known purine analogs.

Introduction: The Rationale for Metabolomic Investigation

Purine analogs are a cornerstone of chemotherapy and immunosuppression, exerting their effects by interfering with nucleic acid synthesis and cellular metabolism.[1][2][3] The compound 6,9-Dimethyl-9H-purine, a synthetic purine derivative, and its analogs are of significant interest for their potential as novel therapeutic agents.[4][5][6][7][8][9] Understanding how these molecules alter the intricate network of cellular metabolism is paramount to elucidating their mechanism of action, identifying potential biomarkers of efficacy or toxicity, and guiding further drug development.

Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, offers a powerful lens to observe the downstream effects of a drug.[10][11] By comparing the metabolic profiles of cells treated with 6,9-Dimethyl-9H-purine, a known purine analog (e.g., 6-mercaptopurine), and a vehicle control, we can gain deep insights into the specific pathways modulated by our compound of interest.

This guide will walk you through the entire experimental workflow, from cell culture and treatment to data analysis and interpretation, providing detailed protocols and the scientific reasoning behind each step.

Experimental Design: A Three-Arm Comparison

To achieve a robust comparative analysis, a three-arm experimental design is proposed:

  • Vehicle Control: Cells treated with the solvent used to dissolve the purine analogs (e.g., DMSO). This group serves as the baseline for normal cellular metabolism.

  • Reference Compound (e.g., 6-mercaptopurine): Cells treated with a well-characterized purine analog. This allows for a direct comparison of the metabolic effects of 6,9-Dimethyl-9H-purine to a known modulator of purine metabolism.[2]

  • Test Compound (6,9-Dimethyl-9H-purine and its analogs): Cells treated with the novel purine derivatives. This is the primary group of interest.

For each arm, multiple biological replicates (typically 5-6) are essential to ensure statistical power.

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the proposed comparative metabolomics study.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation cell_culture Adherent Mammalian Cell Culture (e.g., HeLa, A549) treatment Treatment Arms: 1. Vehicle Control 2. Reference Compound 3. Test Compound cell_culture->treatment quenching Metabolic Quenching (Cold Methanol) treatment->quenching extraction Metabolite Extraction (Methanol/Water/Chloroform) quenching->extraction lcms LC-MS/MS Analysis (Targeted & Untargeted) extraction->lcms data_processing Data Processing (Peak Picking, Alignment) lcms->data_processing stat_analysis Statistical Analysis (Multivariate & Univariate) data_processing->stat_analysis pathway_analysis Pathway Analysis (MetaboAnalyst, KEGG) stat_analysis->pathway_analysis

Caption: A streamlined workflow for the comparative metabolomics study.

Detailed Experimental Protocols

Part 1: Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the therapeutic area of interest (e.g., a cancer cell line for oncology applications). For this guide, we will use a generic adherent mammalian cell line.

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of harvesting.

  • Compound Preparation: Prepare stock solutions of 6,9-Dimethyl-9H-purine and the reference compound in a suitable solvent like DMSO.

  • Treatment: Once cells reach the desired confluency, replace the growth medium with fresh medium containing the test compounds or vehicle control at a predetermined concentration (e.g., the IC50 value for cytotoxicity). Incubate for a duration sufficient to induce metabolic changes (e.g., 24 hours).

Part 2: Metabolite Extraction (Adapted from SiMeEx Method)

This protocol is a simplified and efficient method for extracting polar metabolites from adherent mammalian cells.[12][13]

  • Washing: Quickly aspirate the medium and wash the cells once with an ice-cold 0.9% NaCl solution to remove any residual medium.

  • Quenching and Lysis: Place the 6-well plate on a pre-chilled metal block or on dry ice. Immediately add 300 µL of ice-cold 80% methanol (v/v in water) to each well.[14] This step simultaneously quenches metabolic activity and lyses the cells.

  • Scraping: Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Phase Separation: Add 300 µL of ice-cold chloroform to each tube. Vortex vigorously for 5 minutes at 4°C.[15]

  • Centrifugation: Centrifuge the tubes at 14,000 g for 10 minutes at 4°C to pellet cell debris and separate the polar (upper aqueous/methanol phase) and non-polar (lower chloroform phase) metabolites.[14]

  • Supernatant Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried metabolite pellets at -80°C until LC-MS analysis.

Part 3: LC-MS/MS-Based Metabolomics

For a comprehensive analysis, both untargeted and targeted LC-MS/MS approaches are recommended.[10][11][16]

  • Sample Reconstitution: Just prior to analysis, reconstitute the dried metabolite pellets in a suitable volume (e.g., 50 µL) of the initial LC mobile phase.

  • Chromatographic Separation: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for the separation of polar metabolites.

  • Mass Spectrometry: Couple the LC system to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

  • Untargeted Analysis: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

  • Targeted Analysis: Develop a multiple reaction monitoring (MRM) method to quantify a pre-defined list of key metabolites in purine and pyrimidine metabolism.[16]

Data Analysis and Interpretation

The ultimate goal of the data analysis is to identify metabolites and pathways that are significantly altered by the treatment with 6,9-Dimethyl-9H-purine and its analogs.

Data Processing

Raw LC-MS data should be processed using software such as Thermo Scientific™ Chromeleon™ CDS or similar platforms to perform peak picking, integration, and alignment.[16]

Statistical Analysis

The processed data can then be imported into a statistical analysis platform like MetaboAnalyst.[17][18][19]

  • Multivariate Analysis: Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) will be used to visualize the overall separation between the treatment groups and to identify metabolites that contribute most to this separation.

  • Univariate Analysis: Volcano plots will be generated to identify individual metabolites that are statistically significantly different between the treatment groups.

Pathway and Enrichment Analysis

To understand the biological implications of the observed metabolic changes, pathway and enrichment analysis will be performed using the tools available in MetaboAnalyst and by mapping the altered metabolites onto pathways in the Kyoto Encyclopedia of Genes and Genomes (KEGG) database.[20][21][22][23][24][25]

The following diagram illustrates the expected purine metabolism pathway that may be impacted by 6,9-Dimethyl-9H-purine.

purine_pathway cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_catabolism Catabolism PRPP PRPP IMP IMP PRPP->IMP Multiple Steps Hypoxanthine Hypoxanthine IMP->Hypoxanthine GMP GMP IMP->GMP AMP AMP IMP->AMP Hypoxanthine->IMP Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine Guanine Guanine->GMP Guanine->Xanthine Adenine Adenine Adenine->AMP GMP->IMP Guanosine Guanosine GMP->Guanosine AMP->IMP Adenosine Adenosine AMP->Adenosine UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Inosine Inosine Adenosine->Inosine Inosine->Hypoxanthine Guanosine->Guanine

Caption: A simplified overview of the purine metabolism pathway.

Expected Outcomes and Data Presentation

The results of this comparative metabolomics study should be presented in a clear and concise manner. The following tables provide a template for summarizing the key findings.

Table 1: Top 20 Significantly Altered Metabolites in Cells Treated with 6,9-Dimethyl-9H-purine vs. Vehicle Control

MetaboliteFold Changep-valuePathway
Metabolite 1ValueValuePurine Metabolism
Metabolite 2ValueValuePyrimidine Metabolism
............

Table 2: Comparison of Pathway Perturbations by 6,9-Dimethyl-9H-purine and Reference Compound

Pathway6,9-Dimethyl-9H-purine (Impact Score)Reference Compound (Impact Score)
Purine MetabolismValueValue
Pyrimidine MetabolismValueValue
Amino Acid MetabolismValueValue
.........

Conclusion

This guide provides a robust and scientifically sound framework for conducting a comparative metabolomics study of 6,9-Dimethyl-9H-purine and its related analogs. By following the detailed protocols and data analysis strategies outlined herein, researchers can gain valuable insights into the metabolic effects of these novel compounds, thereby accelerating their development as potential therapeutic agents. The integration of untargeted and targeted LC-MS analysis, coupled with powerful bioinformatics tools, will undoubtedly shed light on the intricate interplay between these purine derivatives and cellular metabolism.

References

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